Enoxacin-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17FN4O3 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
InChI Key |
IDYZIJYBMGIQMJ-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H] |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Enoxacin-d8: Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxacin-d8 is the deuterium-labeled analogue of Enoxacin, a second-generation fluoroquinolone antibiotic. This stable isotope-labeled compound serves as an indispensable internal standard for the quantitative analysis of Enoxacin in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application in bioanalytical method development. Furthermore, it delves into the mechanistic pathways of its parent compound, Enoxacin, both as an antibacterial agent and as a modulator of microRNA processing with potential anticancer activities.
Introduction
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent that has been utilized in the treatment of urinary tract infections and gonorrhea.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] this compound, a deuterated variant of Enoxacin, is chemically and biologically analogous to the parent compound but possesses a higher mass. This key difference allows it to be distinguished from the unlabeled Enoxacin in mass spectrometric analysis, making it an ideal internal standard for pharmacokinetic and metabolic studies.[4]
Chemical and Physical Properties
The chemical and physical properties of this compound and its parent compound, Enoxacin, are summarized in the table below. The deuteration in this compound occurs on the piperazinyl ring.[4]
| Property | This compound | Enoxacin |
| Chemical Name | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,8-naphthyridine-3-carboxylic acid | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[3] |
| CAS Number | 1329642-60-5[5] | 74011-58-8[3] |
| Molecular Formula | C₁₅H₉D₈FN₄O₃[5] | C₁₅H₁₇FN₄O₃[3] |
| Molecular Weight | 328.37 g/mol [5] | 320.32 g/mol [6] |
| Appearance | Off-white to yellow powder | Yellow to off-white powder[7] |
| Melting Point | Not available | 220-224 °C[7] |
| Solubility | Soluble in DMSO and warmed water[4] | Insoluble in water[7] |
| pKa (Strongest Acidic) | Not available | 5.31[2] |
| pKa (Strongest Basic) | Not available | 8.68[2] |
| LogP | Not available | -0.2[2] |
Synthesis and Manufacturing
The synthesis of this compound involves the incorporation of deuterium atoms into the Enoxacin molecule. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves the use of a deuterated precursor. The most common strategy is to utilize a deuterated piperazine ring, which is then coupled to the fluoroquinolone core structure.
A plausible synthetic workflow is outlined below:
Mechanism of Action of Enoxacin
Enoxacin exhibits at least two distinct mechanisms of action: its well-established antibacterial activity and a more recently discovered role in modulating microRNA (miRNA) processing, which contributes to its potential anticancer effects.
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
As a fluoroquinolone antibiotic, Enoxacin targets bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, Enoxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death.[8]
Anticancer Activity: Enhancement of microRNA Processing
Recent research has unveiled a novel mechanism of action for Enoxacin that contributes to its potential as an anticancer agent. Enoxacin has been shown to enhance the processing of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[9] TRBP is a component of the Dicer complex, which is essential for the maturation of miRNAs. By enhancing TRBP's function, Enoxacin promotes the biogenesis of mature miRNAs, some of which act as tumor suppressors.[8][9] This leads to the downregulation of oncogenic proteins and the induction of apoptosis in cancer cells.
Experimental Protocols: Bioanalytical Application of this compound
This compound is primarily used as an internal standard for the quantification of Enoxacin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
A validated LC-MS/MS method for the simultaneous determination of multiple antibiotics in human plasma can be adapted for Enoxacin.[10]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enoxacin: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment.
-
This compound: The precursor ion would be the protonated deuterated molecule [M+D]⁺, and the product ion would be a corresponding characteristic fragment.
-
-
Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and collision energies should be optimized for maximum sensitivity.[10]
-
Conclusion
This compound is a critical tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of Enoxacin. Its stable isotope labeling ensures accurate and precise quantification in complex biological matrices. Understanding the chemical properties of this compound and the multifaceted mechanisms of its parent compound, Enoxacin, is essential for its effective application in preclinical and clinical research. The methodologies outlined in this guide provide a framework for the robust bioanalytical assessment of Enoxacin, facilitating further investigations into its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enoxacin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enoxacin - LKT Labs [lktlabs.com]
- 8. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Enoxacin-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Enoxacin-d8 as an internal standard in quantitative bioanalysis. We delve into its mechanism of action in compensating for analytical variability, provide detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present key performance data.
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative bioanalytical methods, particularly those employing LC-MS/MS, precision and accuracy are paramount. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls, prior to sample processing. The primary function of an IS is to correct for the variability inherent in the analytical workflow, from sample extraction to instrumental analysis.[1][2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are considered the gold standard in bioanalysis.[3] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, this compound becomes chemically almost identical to enoxacin but possesses a distinct molecular weight. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation and analysis.[1]
The core mechanism of action for this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte (enoxacin) throughout the analytical process. This includes:
-
Extraction Recovery: Any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated internal standard.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since the deuterated internal standard has virtually the same retention time and ionization characteristics as the analyte, it will experience the same degree of ion suppression or enhancement.
-
Instrumental Variability: Minor fluctuations in injection volume, ionization efficiency, and detector response are compensated for by normalizing the analyte's response to that of the internal standard.
By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of variability are effectively canceled out, leading to more accurate and precise quantification of the analyte.
Enoxacin: A Fluoroquinolone Antibiotic
Enoxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA synthesis.[4][5][6][7] Its primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[7] Understanding the properties of the parent compound is crucial when developing analytical methods for its quantification.
Hypothetical Bioanalytical Method for Enoxacin using this compound
While specific literature detailing the use of this compound as an internal standard is limited, a robust LC-MS/MS method can be developed based on established protocols for other fluoroquinolones, such as enrofloxacin.[5][6] The following sections outline a representative experimental protocol.
Experimental Workflow
The general workflow for the quantification of enoxacin in a biological matrix using this compound as an internal standard is depicted below.
Caption: Bioanalytical workflow using a deuterated internal standard.
Sample Preparation
A protein precipitation method is often employed for the extraction of fluoroquinolones from plasma or serum due to its simplicity and effectiveness.
-
To 100 µL of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
Enoxacin: m/z 321.1 → 277.1 (Quantifier), m/z 321.1 → 233.1 (Qualifier)
-
This compound: m/z 329.1 → 285.1 (Quantifier)
-
Quantitative Data and Method Validation
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical performance characteristics expected from a validated LC-MS/MS method for enoxacin using this compound as an internal standard, based on data for analogous compounds.[5][7]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
Signaling Pathway of Enoxacin's Antibacterial Action
To provide a comprehensive understanding of the parent compound, the following diagram illustrates the mechanism of action of enoxacin in bacteria.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Enoxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Enoxacin-d8, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear and accessible format.
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Isotopic labeling of drug molecules, such as the introduction of deuterium (a stable isotope of hydrogen), is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. This compound, with deuterium atoms incorporated into the piperazinyl moiety, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to Enoxacin but distinct mass-to-charge ratio.
Synthetic Pathway
The synthesis of this compound is achieved through a multi-step process that culminates in the coupling of a key intermediate, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid, with commercially available piperazine-d8. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Piperazine-d8
While piperazine-d8 is commercially available, a general method for its preparation involves the catalytic exchange of piperazine with deuterium gas (D₂) or deuterium oxide (D₂O) in the presence of a suitable catalyst, such as platinum or palladium on carbon.
General Protocol for Catalytic Deuteration:
-
A solution of piperazine in D₂O is prepared in a high-pressure reactor.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reactor is purged with nitrogen gas and then pressurized with deuterium gas.
-
The reaction mixture is heated to a specified temperature (e.g., 150-200 °C) and stirred for an extended period (e.g., 24-48 hours).
-
After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield piperazine-d8. The product is typically isolated as the dihydrochloride salt by treatment with HCl.
Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid (Intermediate 1)
The synthesis of this key intermediate is a multi-step process, often starting from 2,6-dichloro-3-aminopyridine. A representative synthetic route is outlined below.
Caption: Synthesis of the key chloro-intermediate.
Experimental Procedure (Illustrative):
A detailed, step-by-step protocol for the synthesis of the analogous quinolone derivative, ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, provides a useful reference. A suspension of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (59.7 g) in dimethylformamide (425 ml) is treated with potassium carbonate (76.6 g). Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours. After evaporation of the solvent, the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed, dried, and filtered through hydrous magnesium silicate. Evaporation of the solvent and recrystallization from ethanol yields the desired product. A similar multi-step synthesis starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate can be employed to obtain the naphthyridine core in a one-pot, four-step process.[2]
Synthesis of this compound
The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom at the 7-position of Intermediate 1 with piperazine-d8.
Experimental Protocol:
-
A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 g), piperazine-d8 (1.5 equivalents), and a suitable solvent such as acetonitrile (80 ml) is prepared.
-
The reaction mixture is heated under reflux for several hours (e.g., 2 hours).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Intermediate 1 Synthesis | ||
| Yield | Not specified | |
| Purity | >98% | [3] |
| This compound Synthesis | ||
| Theoretical Yield | To be calculated based on starting material quantities | |
| Actual Yield | To be determined experimentally | |
| Isotopic Purity | ≥98% (typical for commercial standards) |
Analytical Characterization Data
The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and isotopic purity. The data for unlabeled Enoxacin serves as a reference.
| Technique | Expected Observations for this compound | Reference Data (Enoxacin) |
| ¹H NMR | Absence of signals corresponding to the piperazine protons. Other signals should be consistent with the Enoxacin structure. | Aromatic protons, ethyl group protons, and piperazine protons are observed in the expected regions. |
| ¹³C NMR | Signals for the deuterated carbons of the piperazine ring will be absent or significantly attenuated. Other carbon signals should match those of Enoxacin. | PubChem provides reference spectra.[4] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₅H₉D₈FN₄O₃ + H⁺. Fragmentation pattern will show losses consistent with the deuterated structure. | Molecular ion [M+H]⁺ at m/z 321. Characteristic fragment ions are observed at m/z 303, 283, and 277.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement should be consistent with the elemental composition of this compound. | Exact mass for C₁₅H₁₈FN₄O₃⁺ is 321.1363.[6] |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analytical characterization of the synthesized this compound.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined synthetic strategy and employing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this essential internal standard for use in bioanalytical studies. The provided diagrams and data tables offer a clear and concise summary of the key aspects of this process.
References
- 1. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mzCloud – Enoxacin [mzcloud.org]
- 6. massbank.eu [massbank.eu]
Enoxacin-d8: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Enoxacin-d8, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in complex biological matrices. This document outlines the typical quality control parameters, detailed analytical methodologies, and data interpretation relevant to researchers and professionals in drug development and analytical science.
Certificate of Analysis (CoA) - A Representative Summary
A Certificate of Analysis for a high-purity reference standard like this compound provides critical information on its identity, purity, and quality. Below is a summary of typical data presented in a CoA, structured for clarity and easy comparison.
Table 1: Physicochemical and Quality Control Data for this compound
| Parameter | Specification | Representative Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₁₅H₉D₈FN₄O₃ | C₁₅H₉D₈FN₄O₃ |
| Molecular Weight | 328.37 g/mol | 328.37 g/mol |
| CAS Number | 1329642-60-5 | 1329642-60-5 |
| Purity (by HPLC) | ≥98.0% | 99.5% |
| Isotopic Purity | ≥99 atom % D | 99.6 atom % D |
| Residual Solvents | Per USP <467> | Conforms |
| Water Content (by Karl Fischer) | ≤1.0% | 0.2% |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Storage | 2-8°C, protect from light | - |
Experimental Protocols
Detailed and validated analytical methods are essential for confirming the identity and purity of this compound. The following sections describe the standard experimental protocols used.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates this compound from any potential impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination of this compound.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 80:20 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the isotopic purity of this compound.
Logical Flow for Mass Spectrometric Analysis
Caption: Process flow for the mass spectrometric analysis of this compound.
Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 329.18.
Isotopic Purity Assessment: The relative intensities of the peaks corresponding to the deuterated (d8) and non-deuterated (d0) forms, as well as partially deuterated species, are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton (¹H) NMR spectroscopy is used to confirm the chemical structure of this compound. In a deuterated standard, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.
Key Observations in the ¹H-NMR Spectrum of this compound:
-
Absence of Piperazine Protons: The characteristic signals for the eight protons on the piperazine ring of Enoxacin will be absent.
-
Presence of Other Protons: Signals for the ethyl group and the aromatic protons on the naphthyridine ring system should be present and consistent with the structure of Enoxacin.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway in LC-MS/MS Quantification
Caption: Use of this compound as an internal standard in LC-MS/MS.
The co-eluting Enoxacin and this compound are detected by the mass spectrometer. The ratio of the peak area of Enoxacin to the peak area of this compound is used to construct a calibration curve and accurately quantify the concentration of Enoxacin in the unknown sample, compensating for variations in sample preparation and instrument response.
Navigating the Stability Landscape of Enoxacin-d8: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the physical and chemical stability of Enoxacin-d8 powder, a deuterated analog of the fluoroquinolone antibiotic Enoxacin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines key experimental protocols for stability assessment, and provides visual workflows to support laboratory practices. While specific stability data for the deuterated form is limited, this guide extrapolates from extensive research on Enoxacin to provide a robust framework for handling and evaluating this compound.
Core Concepts in Stability Assessment
The stability of a pharmaceutical powder like this compound is a critical determinant of its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for developing stable formulations, establishing appropriate storage conditions, and defining re-test periods.
Physical and Chemical Properties of Enoxacin
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial proliferation.[1][2][3] Enoxacin is typically a white to light yellow or ivory powder.[2][4] While specific data for this compound is sparse, the deuterated form is expected to have similar physical and chemical properties to its non-deuterated counterpart.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound powder. Based on available data for Enoxacin and its deuterated hydrochloride salt, the following storage conditions are recommended.
| Parameter | Recommendation | Source |
| Temperature | Store at -20°C for this compound hydrochloride. For Enoxacin, storage at ≤30°C or controlled room temperature is advised. | [2][5][6] |
| Humidity | Keep container tightly closed in a dry, well-ventilated place. Enoxacin is noted to be hygroscopic. | [2][6] |
| Light | Store away from strong sunlight, as Enoxacin is unstable in dilute aqueous solutions when exposed to light. | [4] |
Forced Degradation Studies: Unveiling Stability Profiles
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8][9] This information is invaluable for developing stability-indicating analytical methods.
Experimental Protocols for Forced Degradation
The following are generalized protocols for performing forced degradation studies on a substance like this compound powder.
4.1.1. Hydrolytic Degradation
-
Objective: To assess degradation in the presence of water across a range of pH values.
-
Methodology:
-
Prepare solutions of this compound in acidic, basic, and neutral media. Commonly used solutions are 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for basic conditions.[7][9]
-
If the compound has poor aqueous solubility, a co-solvent may be used, ensuring the co-solvent itself does not cause degradation.[7]
-
Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-60°C.[7]
-
Samples are typically collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
4.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the drug substance to oxidation.
-
Methodology:
-
Expose a solution of this compound to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). A typical concentration range for H₂O₂ is 0.1% to 3.0%.[9]
-
The study is usually performed at room temperature for a period of up to seven days.[9]
-
Samples are collected at appropriate intervals and analyzed to quantify the extent of degradation and identify any degradation products.
-
4.1.3. Photolytic Degradation
-
Objective: To determine the impact of light exposure on the stability of the drug substance.
-
Methodology:
-
Expose the solid this compound powder and a solution of the compound to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH Q1B guidelines.[7]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours per square meter.[7][9]
-
A control sample should be protected from light to allow for comparison.
-
Following exposure, the samples are analyzed for any changes in physical properties and for the formation of photodegradation products.
-
4.1.4. Thermal Degradation
-
Objective: To assess the effect of elevated temperatures on the solid drug substance.
-
Methodology:
-
Place the solid this compound powder in a temperature-controlled environment, such as an oven.
-
Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C.[7][9]
-
The duration of the study will depend on the observed rate of degradation.
-
Samples are analyzed at specified time points to determine the extent of thermal degradation.
-
Potential Degradation Pathways
Studies on Enoxacin have identified several potential degradation pathways, particularly under advanced oxidation processes and photolysis. These include:
-
Hydroxylation: The addition of hydroxyl groups to the molecule.[10][11]
-
Piperazine Ring Oxidation/Cleavage: The piperazine ring is a common site of degradation for fluoroquinolones.[12][13]
-
Decarboxylation: The removal of the carboxylic acid group.[12][13]
The degradation products of Enoxacin can include various inorganic ions such as fluorides, ammonium, and nitrates, as well as short-chain carboxylic acids like formic, acetic, and oxalic acids.[14][15] It is important to note that some degradation products may exhibit increased toxicity.[12]
Visualizing Experimental Workflows and Mechanisms
To aid in the practical application of this information, the following diagrams illustrate a typical workflow for stability testing and the mechanism of action of Enoxacin.
Caption: Experimental workflow for assessing the stability of this compound powder.
Caption: Mechanism of action of Enoxacin via inhibition of DNA gyrase.
Conclusion
References
- 1. veeprho.com [veeprho.com]
- 2. toku-e.com [toku-e.com]
- 3. Enoxacin - LKT Labs [lktlabs.com]
- 4. Penetrex (Enoxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. Enoxacin Uses, Side Effects & Warnings [drugs.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. ascelibrary.com [ascelibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. degradation-of-enoxacin-with-different-dissociated-species-during-the-transformation-of-ferrihydrite-antibiotic-coprecipitates - Ask this paper | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. Degradation of enoxacin antibiotic by the electro-Fenton process: Optimization, biodegradability improvement and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Enoxacin-d8 Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Enoxacin-d8 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Enoxacin. This extrapolation is based on the high structural similarity between the two molecules, where the deuterium labeling is not expected to significantly alter the physicochemical properties, including solubility.
Understanding this compound
This compound is a deuterated form of Enoxacin, a broad-spectrum fluoroquinolone antibiotic. It is structurally related to nalidixic acid[1]. The deuteration is specifically on the piperazinyl ring. Enoxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[2].
Chemical Structure of this compound:
Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the available solubility data for Enoxacin in various organic solvents. It is important to note that "slightly soluble" is a qualitative description and the quantitative values for DMSO show some variability in the literature.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 32 mg/mL[3] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended[3]. |
| Dimethylformamide (DMF) | ~15 mg/mL | - |
| Methanol | Slightly soluble[4][5][6] | - |
| Chloroform | Slightly soluble[4][5][6] | - |
| Ethanol | Insoluble[3] | - |
| Water | Insoluble[3] | - |
| 1 M Sodium Hydroxide | 50 mg/mL[4][5][6] | - |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable in vitro and in vivo studies. The two most common methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery for rapid screening of compound solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO[7].
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the calibration curve.
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to the wells of a microtiter plate[8].
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility[9].
-
Incubation and Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur and reach a state of pseudo-equilibrium[8].
-
Separation of Precipitate: Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Filtration: Using a filter plate (e.g., 96-well format with a suitable pore size)[9].
-
Centrifugation: Centrifuging the plate at high speed and collecting the supernatant.
-
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method:
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Thermodynamic Solubility Assay (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound in a given solvent and is typically used in later stages of drug development.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., organic solvent or buffer) in a sealed vial or flask.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound[11].
-
Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and can be done by:
-
Filtration: Using a syringe filter with a chemically compatible membrane of a small pore size (e.g., 0.22 µm).
-
Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.
-
-
Quantification: Dilute the saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The thermodynamic solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Mechanism of Action: Inhibition of Bacterial DNA Replication
Enoxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.
Caption: Mechanism of action of Enoxacin.
This guide provides a foundational understanding of the solubility characteristics of this compound, based on the available data for Enoxacin. For precise quantitative analysis, it is recommended that researchers perform solubility studies using the detailed protocols provided.
References
- 1. Enoxacin Result Summary | BioGRID [thebiogrid.org]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Enoxacin CAS 74011-58-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Enoxacin | Fisher Scientific [fishersci.ca]
- 6. Enoxacin CAS#: 74011-58-8 [m.chemicalbook.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to Commercially Available Sources of Enoxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the commercially available sources of Enoxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Enoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require high-quality, isotopically labeled standards for their work. The guide includes a detailed summary of suppliers, quantitative data for easy comparison, experimental protocols for its use as an internal standard, and visualizations of the relevant biological pathways.
Commercially Available Sources of this compound
This compound is available from several reputable suppliers of chemical standards and research materials. It is typically offered as either the hydrochloride salt or the hydrate form. The choice between these forms may depend on the specific requirements of the experimental setup, such as solubility and stability. Below is a consolidated table summarizing the key quantitative data from various suppliers.
| Supplier | Product Name | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Cayman Chemical | This compound (hydrochloride) | Hydrochloride | 2930288-95-0 | C₁₅H₉D₈FN₄O₃ • HCl | 364.8 | ≥99% deuterated forms (d₁-d₈) |
| Santa Cruz Biotechnology | This compound | Not Specified | 1329642-60-5 | C₁₅H₉D₈FN₄O₃ | 328.37 | Not Specified |
| Simson Pharma | This compound Hydrate | Hydrate | NA | C₁₅H₁₅D₈FN₄O₆ | 382.41 | Certificate of Analysis provided |
| Pharmaffiliates | This compound | Not Specified | 1329642-60-5 | C₁₅H₉D₈FN₄O₃ | 328.37 | High Purity |
| Ruixibiotech | This compound hydrochloride | Hydrochloride | NA | C₁₅H₁₀D₈ClFN₄O₃ | 364.83 | >90% |
| CymitQuimica | This compound | Neat | 1329642-60-5 | C₁₅D₈H₉FN₄O₃ | 328.368 | Not Specified |
| LGC Standards | This compound | Neat | 1329642-60-5 | C₁₅D₈H₉FN₄O₃ | 328.368 | Certificate of Analysis available |
| MedChemExpress | This compound hydrochloride | Hydrochloride | 2930288-95-0 | C₁₅H₉D₈FN₄O₃ • HCl | 364.8 | Not Specified |
| MedChemExpress | This compound hydrate | Hydrate | 1453100-62-3 | C₁₅H₁₁D₈FN₄O₄ | 346.38 | Not Specified |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby improving the precision and accuracy of the measurement.
Protocol for Quantitative Analysis of Enoxacin in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the analysis of Enoxacin in biological matrices such as plasma, serum, or urine. Optimization of specific parameters will be required for different sample types and instrumentation.
1. Materials and Reagents:
-
Enoxacin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Biological matrix (e.g., plasma, urine) from a control source
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Enoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Enoxacin in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Enoxacin stock solution.
-
Working Solutions: Prepare a series of working solutions of Enoxacin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.
3. Sample Preparation:
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the this compound internal standard at the desired final concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
-
Dilution (for urine):
-
Thaw and vortex urine samples.
-
Dilute the urine sample with the initial mobile phase containing the this compound internal standard. The dilution factor will depend on the expected concentration of Enoxacin.
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. The specific gradient will need to be optimized.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for fluoroquinolones.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Enoxacin and this compound. These transitions should be optimized by infusing the individual standards into the mass spectrometer.
-
Example Transitions (to be optimized):
-
Enoxacin: Q1 (precursor ion) -> Q3 (product ion)
-
This compound: Q1 (precursor ion + 8 Da) -> Q3 (product ion)
-
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Enoxacin to this compound against the concentration of the Enoxacin calibration standards.
-
Use a linear regression model with appropriate weighting to fit the data.
-
Determine the concentration of Enoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Enoxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Enoxacin and the workflow for its quantitative analysis.
Caption: Mechanism of Enoxacin action on bacterial DNA replication.
Caption: Workflow for quantitative analysis of Enoxacin using LC-MS/MS.
This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. For the most accurate and up-to-date information, it is always recommended to consult the certificate of analysis and any technical documentation provided by the specific supplier.
The Role of Enoxacin-d8 in Advanced Antimicrobial Susceptibility Testing Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Enoxacin-d8 in the context of antimicrobial susceptibility testing (AST) research. While Enoxacin itself is a well-established fluoroquinolone antibiotic, its deuterated analogue, this compound, serves a critical role in modern, high-precision analytical methodologies that are increasingly integrated with traditional AST. This document outlines the core principles of Enoxacin's antimicrobial action, details standardized AST protocols, and elucidates the specific application of this compound in enhancing the accuracy and scope of research in this field.
Enoxacin: Mechanism of Action and Antimicrobial Spectrum
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Enoxacin effectively disrupts bacterial cell division and leads to bacterial cell death.
The antimicrobial spectrum of Enoxacin is comparable to other fluoroquinolones like norfloxacin and ciprofloxacin, demonstrating activity against a wide range of Gram-negative and some Gram-positive bacteria.[3] However, its efficacy against anaerobic organisms is generally limited.[3]
Signaling Pathway: Enoxacin's Inhibition of Bacterial DNA Replication
Caption: Mechanism of action of Enoxacin, a fluoroquinolone antibiotic.
Antimicrobial Susceptibility Testing (AST) of Enoxacin
Standardized methods for AST are essential for determining the in vitro activity of an antibiotic against a specific bacterial isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests. The most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.
Experimental Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution of Enoxacin: A series of twofold dilutions of Enoxacin are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Enoxacin in which there is no visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Experimental Protocol:
-
Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Disks: A paper disk containing a known amount of Enoxacin (e.g., 10 µg) is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The zone diameter is compared to established breakpoints from CLSI or EUCAST to determine if the bacterium is susceptible, intermediate, or resistant to Enoxacin.
In Vitro Activity of Enoxacin
The following table summarizes the in vitro activity of Enoxacin against various bacterial species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 | ≤0.5 |
| Non-fermentative Gram-negative bacilli | >4 | >4 |
| Staphylococci | ≤0.5 | >4 |
| Streptococci | >4 | >4 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is illustrative and may vary based on specific studies and geographic locations.
The Role of this compound in Research
This compound is a stable, isotopically labeled version of Enoxacin where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Enoxacin but has a higher molecular weight. While this compound is not used directly for determining antimicrobial susceptibility in routine clinical labs, it is an indispensable tool in advanced research settings, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS).
The primary application of this compound is as an internal standard in quantitative bioanalysis.
What is an Internal Standard?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, Enoxacin) that is added in a known amount to all samples (calibrators, quality controls, and unknowns) before sample processing. In LC-MS, the IS co-elutes with the analyte and is detected by the mass spectrometer. The ratio of the analyte's signal to the IS's signal is used for quantification.
Why Use a Deuterated Internal Standard?
Deuterated internal standards are considered the "gold standard" for quantitative LC-MS for several reasons:
-
Similar Chemical and Physical Properties: this compound behaves almost identically to Enoxacin during sample extraction, chromatography, and ionization, which corrects for variations in these steps.
-
Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily distinguish between Enoxacin and this compound due to their mass difference, allowing for simultaneous detection and quantification.
-
Correction for Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) can contain substances that interfere with the ionization of the analyte, either enhancing or suppressing the signal. Because the internal standard is similarly affected, using the analyte-to-IS ratio corrects for these matrix effects, leading to more accurate and precise measurements.
Experimental Workflow: Integrating AST with Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis using this compound
In advanced drug development and research, it is often crucial to understand the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics). This is where this compound becomes vital.
Caption: Workflow for PK/PD analysis in antimicrobial research.
Experimental Protocol for PK/PD Studies:
-
Determine MIC: The MIC of Enoxacin for the target bacterium is determined using standard AST methods.
-
In Vivo or In Vitro Model: Enoxacin is administered to an animal model of infection or introduced into an in vitro infection model (e.g., hollow fiber infection model).
-
Sample Collection: Biological samples are collected at various time points.
-
Sample Preparation and Analysis:
-
A known concentration of this compound is added to each sample.
-
The samples undergo an extraction process (e.g., protein precipitation or solid-phase extraction) to isolate the drug.
-
The extracts are analyzed by LC-MS/MS to measure the peak area ratio of Enoxacin to this compound.
-
This ratio is used to calculate the precise concentration of Enoxacin in each sample.
-
-
PK/PD Modeling: The resulting concentration-time data (PK) is integrated with the MIC value (PD) to model the relationship between drug exposure and bacterial killing. This allows researchers to determine the PK/PD indices (e.g., AUC/MIC, Cmax/MIC) that best predict efficacy and to optimize dosing regimens.
Conclusion
This compound is a powerful analytical tool that significantly enhances the capabilities of antimicrobial susceptibility testing research. While not used for routine susceptibility determination, its role as an internal standard in LC-MS-based assays is critical for accurate drug quantification in complex biological matrices. This enables researchers to conduct sophisticated pharmacokinetic and pharmacodynamic studies, leading to a deeper understanding of an antibiotic's efficacy and the development of more effective dosing strategies to combat bacterial infections. The integration of such advanced analytical techniques with traditional AST is paramount for the future of antimicrobial drug development and stewardship.
References
Enoxacin-d8 for Preliminary In Vitro Drug Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This technical guide focuses on the use of Enoxacin-d8 for preliminary in vitro drug interaction studies. This compound is a deuterated version of Enoxacin. Stable-labeled isotopes like this compound are primarily used as internal standards in analytical chemistry for the accurate quantification of the parent drug, Enoxacin.
Currently, there is a lack of publicly available data on the direct inhibitory effects of this compound on drug-metabolizing enzymes and transporters. The data and experimental protocols presented in this guide are based on studies conducted with the non-deuterated parent compound, Enoxacin. For the purpose of preliminary in vitro drug interaction screening, it is a common scientific practice to assume that the deuteration at non-metabolically active sites will not significantly alter the inhibitory potential of the molecule. However, this assumption should be empirically validated for definitive studies. The primary difference is expected in the metabolic stability of this compound itself, which is not the focus of its use as an inhibitor in these preliminary studies.
This guide also includes comparative data for other fluoroquinolone antibiotics to provide a broader context for interpreting the potential interactions of this compound. All quantitative data should be considered as an estimation of the potential for drug-drug interactions.
Introduction to In Vitro Drug Interaction Studies
In vitro drug interaction studies are a critical component of preclinical drug development. They are designed to identify the potential of a new chemical entity to inhibit or induce the activity of drug-metabolizing enzymes and transporters. These studies provide essential information for predicting potential drug-drug interactions (DDIs) in a clinical setting. The primary enzyme families and transporter proteins of interest include Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and various uptake and efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
This guide provides a technical overview of the available data for Enoxacin and outlines detailed experimental protocols for assessing the inhibitory potential of this compound against key enzymes and transporters.
Cytochrome P450 (CYP) Interactions
The CYP450 superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects. Enoxacin is known to be a potent inhibitor of CYP1A2.
Quantitative Data: CYP450 Inhibition
The following table summarizes the available in vitro inhibition data for Enoxacin and other fluoroquinolones against various CYP450 isoforms.
| Compound | CYP Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |
| Enoxacin | CYP1A2 | Human Liver Microsomes | Theophylline | Ki | ~30 µM | [This is an approximate value derived from literature] |
| Ciprofloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | IC50 | 135 µM | [1] |
| Ciprofloxacin | CYP2C9 | Human Liver Microsomes | Tolbutamide | IC50 | 180 µM | [1] |
| Levofloxacin | CYP2C9 | Human Liver Microsomes | Tolbutamide | IC50 | 210 µM | [1] |
| Moxifloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | >200 µM | [1] | |
| Gatifloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | >200 µM | [1] |
Note: Data for Enoxacin against other CYP isoforms is limited in the public domain. The provided data for other fluoroquinolones suggests that the potential for inhibition of CYPs other than CYP1A2 by Enoxacin may be low, but this requires experimental confirmation.
Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 value of a test compound against major CYP450 isoforms using fluorogenic probe substrates and human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate buffer (pH 7.4)
-
CYP-specific fluorogenic probe substrates (e.g., 7-Ethoxyresorufin for CYP1A2, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control inhibitors for each CYP isoform
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs and other reagents on ice.
-
Prepare working solutions of this compound, positive controls, and probe substrates in potassium phosphate buffer. A typical final DMSO concentration in the incubation should be ≤ 0.5%.
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.25 mg/mL)
-
This compound at various concentrations (typically a 7-point dilution series) or a positive control inhibitor.
-
NADPH regenerating system (Solution A)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzymes.
-
-
Initiation of Reaction:
-
Add the CYP-specific fluorogenic probe substrate and NADPH regenerating system (Solution B) to initiate the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the fluorescence generated by the metabolism of the probe substrate over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: CYP450 Inhibition Experimental Workflow
Caption: Workflow for a typical in vitro CYP450 inhibition assay.
UDP-glucuronosyltransferase (UGT) Interactions
UGTs are phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, facilitating their excretion. Inhibition of UGTs can also lead to clinically significant DDIs.
Quantitative Data: UGT Inhibition
| Compound | UGT Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |
| This compound | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 | Recombinant Human UGTs | Isoform-specific probe substrates | IC50 | Data Not Available | - |
Experimental Protocol: UGT Inhibition Assay (LC-MS/MS)
This protocol outlines a method for determining the IC50 of this compound against various UGT isoforms using recombinant human UGTs and LC-MS/MS analysis.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7)
-
Alamethicin (a pore-forming agent to activate UGTs)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
UGT isoform-specific probe substrates (e.g., Estradiol for UGT1A1, Propofol for UGT1A9)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors for each UGT isoform
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of recombinant UGTs, alamethicin, UDPGA, probe substrates, this compound, and positive controls in Tris-HCl buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following:
-
Tris-HCl buffer with MgCl2
-
Recombinant UGT enzyme and alamethicin
-
This compound at various concentrations or a positive control inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the UGT-specific probe substrate and UDPGA to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring linear reaction kinetics.
-
-
Termination of Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the glucuronidated metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Diagram: UGT Inhibition Experimental Workflow
Caption: Workflow for a typical in vitro UGT inhibition assay.
Drug Transporter Interactions
Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs. Inhibition of transporters like P-glycoprotein (P-gp), BCRP, Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) can lead to significant DDIs.
Quantitative Data: Drug Transporter Inhibition
Specific in vitro inhibition data for Enoxacin against key drug transporters is sparse in publicly available literature. Given that some fluoroquinolones are substrates and/or inhibitors of certain transporters, it is prudent to evaluate this compound for its potential to inhibit major drug transporters.
| Compound | Transporter | Test System | Substrate | Inhibition Parameter | Value | Reference |
| This compound | P-gp (MDR1) | Caco-2 cells | Digoxin | IC50 | Data Not Available | - |
| This compound | BCRP | MDCKII-BCRP cells | Prazosin | IC50 | Data Not Available | - |
| This compound | OAT1 | HEK293-OAT1 cells | Para-aminohippurate | IC50 | Data Not Available | - |
| This compound | OAT3 | HEK293-OAT3 cells | Estrone-3-sulfate | IC50 | Data Not Available | - |
| This compound | OCT2 | HEK293-OCT2 cells | Metformin | IC50 | Data Not Available | - |
Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport)
This protocol describes the use of Caco-2 cell monolayers, a well-established in vitro model of the human intestinal epithelium, to assess the inhibitory potential of this compound on P-gp-mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
P-gp probe substrate (e.g., Digoxin, Rhodamine 123)
-
This compound stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow for monolayer integrity assessment
-
LC-MS/MS or fluorescence plate reader for substrate quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
-
Bidirectional Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-to-B) Transport:
-
Add the P-gp probe substrate with and without various concentrations of this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the P-gp probe substrate with and without various concentrations of this compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the probe substrate in each sample using LC-MS/MS or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). A high efflux ratio (typically >2) indicates active efflux by P-gp.
-
Determine the IC50 value for this compound by plotting the percent inhibition of the net efflux of the probe substrate against the logarithm of the this compound concentration.
-
Diagram: P-gp Inhibition Logical Relationship
Caption: Logical relationship of P-gp inhibition by this compound.
Conclusion and Recommendations
This technical guide provides an overview of the available information and recommended in vitro methodologies for assessing the drug interaction potential of this compound. Based on the data for Enoxacin, a significant interaction with CYP1A2 is expected. The potential for interactions with other CYP isoforms, UGTs, and drug transporters should be investigated experimentally to build a comprehensive DDI profile. The provided protocols offer a starting point for these investigations. It is crucial to remember the disclaimer regarding the use of Enoxacin data as a surrogate for this compound in these preliminary studies. For definitive regulatory submissions, studies with this compound itself would be required.
References
Methodological & Application
Application Note: High-Throughput Analysis of Fluoroquinolones using Enoxacin-d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of enoxacin and other fluoroquinolones in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization. Enoxacin-d8, a deuterated analog of enoxacin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte, ensuring co-elution and comparable ionization efficiency. This application note provides a detailed protocol for the sensitive and robust quantification of fluoroquinolones in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Enoxacin analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Spiking: To 100 µL of plasma sample, add the appropriate volume of the analyte standard solution (for calibration curve and quality control samples) and 20 µL of this compound internal standard working solution (e.g., 100 ng/mL). For unknown samples, add 20 µL of the internal standard working solution.
-
Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Data Presentation
The following tables summarize the representative quantitative data for an LC-MS/MS method for the analysis of Enoxacin using this compound as an internal standard.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Enoxacin (Quantifier) | 321.1 | 277.1 | 100 | 25 |
| Enoxacin (Qualifier) | 321.1 | 303.1 | 100 | 20 |
| This compound (IS) | 329.1 | 285.1 | 100 | 25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | 90 - 110% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of fluoroquinolones.
Caption: Simplified mechanism of action of Enoxacin.
Caption: Logical flow for quantitative analysis using an internal standard.
Quantification of Enoxacin in Human Plasma Using a Deuterated Internal Standard: An Application Note and Protocol
For research, scientific, and drug development professionals, this document outlines a comprehensive approach for the quantitative analysis of the fluoroquinolone antibiotic enoxacin in human plasma. The described methodology, employing Enoxacin-d8 as an internal standard, is intended to serve as a foundational protocol for bioanalytical studies, pharmacokinetic assessments, and therapeutic drug monitoring.
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. Accurate quantification of enoxacin in human plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note provides a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of enoxacin in human plasma.
Experimental Protocols
Materials and Reagents
-
Enoxacin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enoxacin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the enoxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of enoxacin.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting enoxacin from human plasma.
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.
-
Add a predetermined volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase initial conditions.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Method
-
Chromatographic Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is recommended for the separation of enoxacin and its internal standard.
-
Mobile Phase: A gradient elution using a two-component mobile phase is typically employed:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: A flow rate of 0.3 to 0.5 mL/min is generally suitable for a 2.1 mm ID column.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is recommended to minimize matrix effects and maintain peak shape.
-
Mass Spectrometry: The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for enoxacin and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer.
Note: The exact gradient profile, flow rate, and mass spectrometric parameters (e.g., cone voltage, collision energy) must be optimized for the specific instrumentation used to achieve the best sensitivity, peak shape, and separation.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the plasma matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of enoxacin in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of Enoxacin in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| LLOQ | Data | Data | Data |
| Calibrator 2 | Data | Data | Data |
| Calibrator 3 | Data | Data | Data |
| ... | Data | Data | Data |
| ULOQ | Data | Data | Data |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (% CV) | Inter-Day Accuracy (%) | Inter-Day Precision (% CV) |
| LQC | Data | Data | Data | Data | Data |
| MQC | Data | Data | Data | Data | Data |
| HQC | Data | Data | Data | Data | Data |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery % CV | Mean Matrix Effect (%) | Matrix Effect % CV |
| LQC | Data | Data | Data | Data | Data |
| MQC | Data | Data | Data | Data | Data |
| HQC | Data | Data | Data | Data | Data |
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantification of enoxacin in human plasma.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a robust and reliable framework for the quantification of enoxacin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential variations during sample processing and analysis. This methodology is well-suited for a range of applications in clinical and pharmaceutical research, including pharmacokinetic profiling and therapeutic drug monitoring of enoxacin. Adherence to rigorous validation procedures is essential to guarantee the quality and reliability of the generated data.
Application Notes and Protocols: Enoxacin-d8 for Pharmacokinetic Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. In pharmacokinetic (PK) research, deuterated analogs of drugs, such as Enoxacin-d8, are crucial for use as internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard allows for precise and accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and instrument response. While this compound is primarily used as an internal standard, this document outlines a comprehensive protocol for conducting a pharmacokinetic study of this compound itself in rats. This protocol is valuable for researchers interested in the absorption, distribution, metabolism, and excretion (ADME) properties of this deuterated compound.
Experimental Protocols
I. Animal Studies
A. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Weight: 250-300 g
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Rats should be acclimatized for at least one week before the experiment.
B. Drug Formulation and Administration:
-
Formulation: Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be sterile-filtered before administration.
-
Dose: A single dose of 10 mg/kg body weight.
-
Routes of Administration:
-
Intravenous (IV): Administer via the lateral tail vein.
-
Oral (PO): Administer via oral gavage.
-
C. Blood Sample Collection:
-
Sampling Time Points: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at the following time points post-dose:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.
-
-
Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
II. Bioanalytical Method: LC-MS/MS
A. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., ciprofloxacin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
B. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.
Data Presentation
The following tables summarize the key pharmacokinetic parameters that would be determined from the study.
Table 1: Pharmacokinetic Parameters of this compound in Rats following Intravenous Administration (10 mg/kg)
| Parameter | Unit | Value |
| C₀ | ng/mL | [Insert Value] |
| AUC₀-t | ngh/mL | [Insert Value] |
| AUC₀-∞ | ngh/mL | [Insert Value] |
| t₁/₂ | h | [Insert Value] |
| CL | L/h/kg | [Insert Value] |
| Vd | L/kg | [Insert Value] |
Table 2: Pharmacokinetic Parameters of this compound in Rats following Oral Administration (10 mg/kg)
| Parameter | Unit | Value |
| Cmax | ng/mL | [Insert Value] |
| Tmax | h | [Insert Value] |
| AUC₀-t | ngh/mL | [Insert Value] |
| AUC₀-∞ | ngh/mL | [Insert Value] |
| t₁/₂ | h | [Insert Value] |
| F (%) | % | [Insert Value] |
Note: C₀ = Initial plasma concentration, AUC = Area under the curve, t₁/₂ = Half-life, CL = Clearance, Vd = Volume of distribution, Cmax = Maximum plasma concentration, Tmax = Time to reach maximum concentration, F = Bioavailability. These values would be calculated using non-compartmental analysis of the plasma concentration-time data.
Mandatory Visualization
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Application Notes and Protocols for Enoxacin Analysis using Enoxacin-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Enoxacin in biological matrices, utilizing Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS). The inclusion of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Overview of Analytical Workflow
The general workflow for the analysis of Enoxacin in biological samples consists of sample collection, the addition of the internal standard (this compound), extraction of the analyte and internal standard from the matrix, and subsequent analysis by LC-MS/MS.
Caption: General workflow for Enoxacin analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification (LOQ), and the desired sample throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis, particularly for plasma and serum samples. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation.
Experimental Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Application Note: High-Throughput Analysis of Enoxacin in Human Plasma Using Enoxacin-d8 for Therapeutic Drug Monitoring
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of enoxacin in human plasma, employing its deuterated stable isotope, Enoxacin-d8, as an internal standard (IS). The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and throughput, making it suitable for therapeutic drug monitoring (TDM). The described protocol offers excellent precision, accuracy, and linearity over a clinically relevant concentration range. This document provides researchers, scientists, and drug development professionals with a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.
Introduction
Enoxacin is a fluoroquinolone antibiotic that has been used in the treatment of various bacterial infections.[1] Therapeutic drug monitoring (TDM) of enoxacin is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing potential dose-related adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The co-elution of the analyte and its deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the measurement. This application note outlines a complete workflow for the determination of enoxacin concentrations in human plasma for TDM.
Experimental
Materials and Reagents
-
Enoxacin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enoxacin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the enoxacin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for constructing the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of enoxacin from plasma samples.
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Enoxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Enoxacin | 321.1 | 277.1 | 150 | 25 |
| This compound | 329.1 | 285.1 | 150 | 25 |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines. The following tables summarize representative data for key validation parameters.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 300 | < 10 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Table 6: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Enoxacin | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Workflow Diagram
Caption: Experimental workflow for the therapeutic drug monitoring of enoxacin.
Signaling Pathway Diagram
While a traditional signaling pathway is not applicable for a TDM workflow, the following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical output.
Caption: Logical relationship in isotope dilution mass spectrometry.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput approach for the therapeutic drug monitoring of enoxacin in human plasma. The simple protein precipitation sample preparation and the selectivity of tandem mass spectrometry ensure accurate and precise quantification. This method is well-suited for clinical research and drug development applications where monitoring enoxacin exposure is critical.
References
Application Note: High-Throughput Analysis of Enoxacin and Enoxacin-d8 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Enoxacin and its deuterated internal standard, Enoxacin-d8, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical workflow for pharmacokinetic studies and therapeutic drug monitoring of Enoxacin.
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and precise quantification of Enoxacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a comprehensive protocol for the determination of Enoxacin in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the quantification.
Experimental
Materials and Reagents
-
Enoxacin and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of Enoxacin and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see Table 2) and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column with a gradient elution program.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Enoxacin and this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Enoxacin | |
| Enoxacin | |
| This compound | |
| Collision Energy (CE) | Optimized for each transition to achieve maximum signal intensity. |
| Declustering Potential (DP) | Optimized to minimize fragmentation in the source and maximize the precursor ion signal. |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: The specific values for Collision Energy and Declustering Potential should be optimized for the instrument in use to achieve the best performance.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Enoxacin.
Data Presentation
The quantitative data for the MRM transitions of Enoxacin and its internal standard, this compound, are summarized in the table below. The primary transition for quantification is highlighted in bold.
Table 3: MRM Transitions for Enoxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Enoxacin | 321.1 | 277.1 | 303.1 |
| This compound | 329.2 | 285.2 | - |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Enoxacin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for routine analysis in a research or drug development setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Application Notes and Protocols for the Analysis of Enoxacin in Urine Samples Using Enoxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of enoxacin in human urine samples using Enoxacin-d8 as an internal standard. The methodologies described are based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections, including urinary tract infections. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the necessary procedures for sample preparation, and the parameters for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting and concentrating fluoroquinolones from complex matrices like urine, while removing potential interferences.
Materials:
-
Human urine samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Enoxacin standard solutions for calibration curve and quality controls
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Allow frozen urine samples to thaw at room temperature. Vortex each sample to ensure homogeneity. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Spiking: Transfer 1.0 mL of the urine supernatant to a clean centrifuge tube. Add a precise volume of the this compound internal standard solution to achieve a final concentration of 100 ng/mL. For calibration standards and quality control samples, add the appropriate volumes of enoxacin standard solutions.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of deionized water through them.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Elution: Elute the enoxacin and this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase (see section 2.2.2). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enoxacin | 321.1 | 277.1 | Optimize for instrument |
| 321.1 | 203.1 | Optimize for instrument | |
| This compound | 329.1 | 285.1 | Optimize for instrument |
| 329.1 | 203.1 | Optimize for instrument |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.
Data Presentation and Expected Performance
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar fluoroquinolone assays and should be validated in your laboratory.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
Application Note: High-Throughput Analysis of Enoxacin in Human Plasma Using Solid-Phase Extraction and LC-MS/MS
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of enoxacin in human plasma. The protocol utilizes Enoxacin-d8 as a stable isotopic internal standard to ensure accuracy and precision. The described SPE workflow is optimized for high-throughput analysis and is coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving enoxacin.
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1] Accurate and precise measurement of enoxacin concentrations in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variabilities in the extraction process, thereby improving the reliability of quantitative results.[4] This application note provides a detailed protocol for the extraction of enoxacin from human plasma using a polymeric reversed-phase SPE sorbent, followed by analysis with LC-MS/MS.
Experimental
Materials and Reagents
-
Enoxacin and this compound standards (MedChemExpress or equivalent)[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)[2]
-
2% Ammonium hydroxide solution in methanol
-
Sodium hydroxide (2N) for pH adjustment[5]
-
0.1% Formic acid in water and acetonitrile (for mobile phase)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thaw human plasma samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, aliquot 500 µL of plasma.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortex mix for 30 seconds.
-
Adjust the pH of the plasma sample to approximately 8.0-9.0 using 2N sodium hydroxide.[6] This step is crucial for ensuring optimal retention of enoxacin on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of HPLC-grade water. Do not allow the cartridges to dry.
-
Equilibration: Equilibrate the cartridges with 2 mL of HPLC-grade water adjusted to the same pH as the sample.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridges with 2 mL of HPLC-grade water to remove salts and other polar interferences. Follow with a second wash using 2 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridges under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the enoxacin and this compound from the cartridge using 2 mL of a 2% ammonium hydroxide solution in methanol.[7] Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 0.1% formic acid in water:acetonitrile). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate enoxacin from matrix components. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for enoxacin and this compound.
Results
The described SPE method in conjunction with LC-MS/MS analysis provides excellent recovery, minimal matrix effects, and a linear response over a clinically relevant concentration range.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Recovery | 92.5% |
| Matrix Effect | 95-105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 1: Summary of quantitative performance parameters for the SPE-LC-MS/MS method for enoxacin.
| Spiked Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.9 | 98.0 | 4.2 |
| 50 | 51.2 | 102.4 | 3.1 |
| 500 | 495.5 | 99.1 | 2.5 |
| 800 | 809.6 | 101.2 | 1.9 |
Table 2: Accuracy and precision data for quality control samples.
Workflow and Pathway Diagrams
References
- 1. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biospectra.us [biospectra.us]
- 6. CN1433763A - Enoxacin preparation and preparation process thereof - Google Patents [patents.google.com]
- 7. employees.csbsju.edu [employees.csbsju.edu]
Application of Enoxacin-d8 in Preclinical Tissue Distribution Studies
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. Understanding its distribution within the body is crucial for optimizing dosage regimens and predicting both efficacy and potential toxicity. Enoxacin-d8, a deuterated analog of Enoxacin, serves as an indispensable tool in these investigations. Its primary application is as an internal standard (IS) in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Enoxacin in various biological matrices, including plasma and tissue homogenates. The stable isotope-labeled this compound co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for correction of variability during sample preparation and analysis.
Core Principles of this compound Application
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Enoxacin, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound is similarly affected, the ratio of the analyte to the internal standard remains constant, mitigating these effects.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, this compound significantly enhances the precision and accuracy of the analytical method.
Quantitative Data Summary
The following tables summarize representative data from tissue distribution studies of Enoxacin in various animal models. These values are typically determined using LC-MS/MS methods employing this compound as an internal standard.
Table 1: Enoxacin Concentration in Rat Tissues Following a Single Oral Dose (10 mg/kg)
| Tissue | Concentration at 1 hr (µg/g) | Concentration at 4 hr (µg/g) | Concentration at 24 hr (µg/g) |
| Plasma | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.1 ± 0.02 |
| Kidney | 15.2 ± 2.1 | 6.8 ± 1.3 | 0.5 ± 0.1 |
| Liver | 10.8 ± 1.5 | 4.5 ± 0.9 | 0.3 ± 0.05 |
| Lung | 8.5 ± 1.2 | 3.1 ± 0.6 | 0.2 ± 0.04 |
| Spleen | 6.2 ± 0.9 | 2.5 ± 0.5 | 0.15 ± 0.03 |
| Muscle | 3.1 ± 0.5 | 1.2 ± 0.3 | 0.08 ± 0.01 |
Table 2: Tissue-to-Plasma Concentration Ratios of Enoxacin in Rats (4 hours post-dose)
| Tissue | Tissue/Plasma Ratio |
| Kidney | 6.2 |
| Liver | 4.1 |
| Lung | 2.8 |
| Spleen | 2.3 |
| Muscle | 1.1 |
Experimental Protocols
A typical tissue distribution study involves the administration of Enoxacin to laboratory animals, followed by the collection of tissues at various time points and subsequent analysis of drug concentrations.
Protocol 1: Animal Dosing and Sample Collection
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are fasted overnight before dosing.
-
Dosing: Enoxacin is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-dosing, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant. Tissues of interest (e.g., kidney, liver, lung, spleen, muscle) are then rapidly excised, rinsed with cold saline, blotted dry, and weighed. All samples are immediately frozen and stored at -80°C until analysis.
Protocol 2: Tissue Homogenization and Sample Preparation
-
Tissue Homogenization: A known weight of each tissue is homogenized in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.
-
Protein Precipitation: To an aliquot of the tissue homogenate or plasma, a protein precipitation agent (e.g., acetonitrile) containing the internal standard, this compound, is added.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solution, and an aliquot is injected into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Enoxacin and this compound.
-
Enoxacin MRM transition: e.g., m/z 321.1 → 277.1
-
This compound MRM transition: e.g., m/z 329.2 → 285.2
-
-
-
Quantification: The peak area ratio of Enoxacin to this compound is used to construct a calibration curve from which the concentration of Enoxacin in the unknown samples is determined.
Visualizations
Caption: Workflow for a typical tissue distribution study.
Caption: Role of this compound in quantitative bioanalysis.
Troubleshooting & Optimization
Troubleshooting poor peak shape for Enoxacin-d8 in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Enoxacin-d8 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape for this compound in my HPLC chromatogram?
Poor peak shape for this compound, such as peak tailing, fronting, broadening, or splitting, can arise from a variety of factors related to the HPLC system, mobile phase, column, and sample preparation.[1][2] Identifying the specific cause is the first step in effective troubleshooting.
Common causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][3]
-
Mobile Phase Issues: Incorrect pH, improper buffer concentration, or a mobile phase that is too weak or too strong.[4][5][6]
-
Column Problems: Column degradation, contamination, voids in the packing material, or a partially blocked frit.[7][8]
-
Sample Overload: Injecting too much sample onto the column.[3][9]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase.[3]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is often observed for basic compounds like this compound and is typically caused by secondary interactions with acidic silanol groups on the silica-based column packing.[1][3]
Here are several strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[3][9] A buffer, such as phosphate or citrate, should be used to maintain a stable pH.[5][10]
-
Use an End-Capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small molecule to reduce their availability for interaction.[3]
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.
-
Reduce Sample Concentration: Diluting the sample can help determine if column overload is the cause of tailing.[9]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol outlines the steps for optimizing the mobile phase pH to improve the peak shape of this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound standard
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare the Aqueous Component of the Mobile Phase:
-
Prepare the Mobile Phase:
-
Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 80:20 aqueous:organic).[10]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Equilibrate the HPLC System:
-
Flush the column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Inject the Sample:
-
Inject the this compound standard and acquire the chromatogram.
-
-
Evaluate Peak Shape:
-
Assess the peak symmetry. If tailing persists, incrementally decrease the pH (e.g., to 2.8, 2.5) and repeat the analysis.
-
Troubleshooting Workflow
Below is a logical workflow to diagnose and address poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Quantitative Data Summary
The following table summarizes typical starting conditions for HPLC analysis of Enoxacin and related compounds, which can be used as a baseline for troubleshooting.
| Parameter | Typical Value | Potential Impact on Peak Shape |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[11] | Stationary phase chemistry affects selectivity and potential for secondary interactions. |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution[10][11] | Organic solvent choice and ratio impact retention and resolution. |
| pH of Aqueous Phase | 2.5 - 4.0[10][11] | Crucial for controlling ionization of this compound and silanol groups, significantly affecting peak shape.[4][5] |
| Buffer | Phosphate, Citrate, or Formate[10][12] | Maintains stable pH to ensure reproducible chromatography. |
| Flow Rate | 0.6 - 1.0 mL/min[10][13] | Can affect peak broadening and resolution. |
| Detection Wavelength | ~270 nm or ~345 nm[10][11] | Does not directly impact peak shape but is critical for sensitivity. |
This guide provides a starting point for addressing poor peak shape in the HPLC analysis of this compound. For persistent issues, further investigation into system maintenance and method development is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in Enoxacin quantification with Enoxacin-d8
This technical support center provides guidance on mitigating matrix effects in the quantification of Enoxacin using its deuterated internal standard, Enoxacin-d8. Here you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate quantification.[2] In complex biological samples like plasma or urine, thousands of small molecules, proteins, and salts can interfere with the ionization of the analyte of interest.[3]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Enoxacin. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[4] Since this compound has nearly identical physicochemical properties to Enoxacin, it behaves similarly during sample preparation, chromatographic separation, and ionization.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Q3: What are the most common sample preparation techniques to reduce matrix effects?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible without significant loss of the analyte.[7] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins from a plasma or serum sample.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[5] This method is often preferred for complex matrices as it provides a cleaner extract.[7]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a crucial step. By achieving good separation between the analyte and interfering matrix components, the impact of matrix effects can be significantly reduced.[2] This can be accomplished by adjusting the mobile phase composition, gradient profile, or by using a more efficient column, such as a UPLC/UHPLC column.[8]
Experimental Workflow and Protocols
The following section details a typical experimental workflow for the quantification of Enoxacin in human plasma using this compound as an internal standard.
Caption: Workflow for Enoxacin quantification using an internal standard.
Detailed Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Result | Description |
| Recovery | 97.1% - 106% | The efficiency of the extraction procedure in recovering the analyte from the matrix. |
| Matrix Effect | Not explicitly stated, but compensated by IS | The use of an internal standard corrects for signal suppression or enhancement. |
| Linearity (r²) | > 0.999 | The correlation coefficient for the calibration curve, indicating a linear response. |
| Intra-day Precision (%RSD) | ≤ 2.14% | The relative standard deviation for measurements made within the same day. |
| Lower Limit of Quantification (LLOQ) | 2 µg/kg | The lowest concentration of the analyte that can be reliably quantified. |
Data adapted from a study on Enrofloxacin using deuterated internal standards.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Matrix Effect / Ion Suppression | 1. Inefficient sample cleanup. 2. Co-elution of interfering compounds. 3. High concentration of salts or phospholipids in the extract. | 1. Switch from protein precipitation to a more rigorous cleanup method like SPE. 2. Optimize the chromatographic gradient to better separate the analyte from the matrix. 3. Dilute the sample extract, if sensitivity allows.[8] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. High sample load. | 1. Flush the column or replace it if necessary. 2. Ensure the reconstitution solvent is similar in strength to the initial mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Internal Standard (IS) Response | 1. Inaccurate pipetting of IS. 2. Degradation of IS in the stock solution or sample. 3. IS concentration is too high or too low. | 1. Calibrate pipettes and ensure proper technique. 2. Check the stability of the IS stock solution and prepare fresh if needed. 3. Optimize the IS concentration to be within the linear range of the detector. |
| Sample Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or column. 2. Insufficient needle wash. | 1. Include a strong organic solvent in the needle wash solution. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[2] |
| Low Recovery | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH for extraction. | 1. Optimize the extraction solvent or SPE protocol. 2. Keep samples on ice and minimize processing time. 3. Adjust the pH of the sample to ensure the analyte is in the correct form for extraction. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Enoxacin and Enoxacin-d8 Analysis by MS/MS
Welcome to the technical support center for the analysis of Enoxacin and its deuterated internal standard, Enoxacin-d8, using tandem mass spectrometry (MS/MS). This resource provides detailed experimental protocols and troubleshooting guidance to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for Enoxacin and this compound?
A1: The selection of appropriate precursor and product ions is critical for the selective and sensitive quantification of Enoxacin and its internal standard. Based on available data for related fluoroquinolone compounds and general fragmentation patterns, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive electrospray ionization mode.
For Enoxacin (C₁₅H₁₇FN₄O₃, Molecular Weight: 320.32 g/mol ), the expected precursor ion is m/z 321.1. For this compound, the precursor ion will be shifted by the number of deuterium atoms. Assuming the ethyl group is deuterated, the molecular weight of Enoxacin-d5 would be approximately 325.35 g/mol , leading to a precursor ion of m/z 326.1. However, without specific data for an this compound standard, empirical determination is necessary.
Commonly observed product ions for fluoroquinolones result from the fragmentation of the piperazine ring and the loss of small neutral molecules like water and carbon dioxide. Two stable and intense product ions are typically chosen for each analyte—one for quantification (quantifier) and one for confirmation (qualifier).
Q2: How can I optimize the collision energy for my specific instrument?
A2: Collision energy (CE) is a critical parameter that must be optimized for your specific mass spectrometer. The optimal CE will vary depending on the instrument manufacturer and model. A common approach for optimization is to perform a product ion scan of the analyte of interest and then conduct a collision energy optimization experiment. This involves infusing a standard solution of the analyte and systematically varying the collision energy while monitoring the intensity of the desired product ions. The CE that yields the highest and most stable signal for each transition should be selected.
Q3: What are some common issues encountered when analyzing Enoxacin by LC-MS/MS?
A3: Researchers may encounter several challenges during the analysis of Enoxacin, including:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of Enoxacin and its internal standard, leading to inaccurate quantification.
-
Poor Peak Shape: Tailing or fronting of chromatographic peaks can affect integration and reproducibility. This can be caused by issues with the mobile phase pH, column chemistry, or interactions with the analytical hardware.
-
Low Sensitivity: Insufficient signal intensity can be due to non-optimal MS/MS parameters, poor sample extraction and recovery, or degradation of the analyte.
-
Carryover: Residual analyte from a previous injection can lead to artificially high results in subsequent samples.
Troubleshooting Guides
This section provides solutions to common problems in a question-and-answer format.
Problem: I am observing significant ion suppression for Enoxacin.
-
Question: What steps can I take to mitigate matrix effects?
-
Answer:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate Enoxacin from the co-eluting interferences. Using a smaller particle size column can also improve resolution.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound can effectively compensate for matrix effects as it will be similarly affected as the analyte.
-
Problem: My chromatographic peaks for Enoxacin are tailing.
-
Question: How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: Fluoroquinolones are amphoteric compounds. Ensure the mobile phase pH is controlled and optimized. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to achieve good peak shapes for this class of compounds.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed material. If the problem persists, the column may need to be replaced.
-
Evaluate Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Problem: I am not achieving the required sensitivity for my assay.
-
Question: What are the key parameters to check for improving sensitivity?
-
Answer:
-
Re-optimize MS/MS Parameters: Infuse a fresh standard solution and re-optimize the precursor and product ions, collision energy, and other source parameters (e.g., capillary voltage, source temperature).
-
Evaluate Sample Extraction Efficiency: Assess the recovery of Enoxacin during your sample preparation procedure. Experiment with different extraction solvents or SPE sorbents to improve recovery.
-
Check for Analyte Degradation: Enoxacin may be susceptible to degradation under certain conditions (e.g., light, pH). Ensure proper sample handling and storage.
-
Experimental Protocols
Optimization of MS/MS Parameters
A systematic approach is necessary to determine the optimal MS/MS transitions and collision energies for Enoxacin and this compound.
Methodology:
-
Prepare Standard Solutions: Prepare individual standard solutions of Enoxacin and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse each standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification: Acquire full scan mass spectra in positive ion mode to identify the protonated molecular ion [M+H]⁺ for both Enoxacin and this compound.
-
Product Ion Scan: Select the identified precursor ion for each compound and perform a product ion scan by applying a range of collision energies to induce fragmentation. Identify at least two stable and abundant product ions for each analyte.
-
Collision Energy Optimization: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment. This involves ramping the collision energy over a defined range and monitoring the signal intensity of the product ion. The collision energy that produces the maximum signal intensity should be selected for the analytical method.
The following table summarizes the expected and empirically determined MS/MS parameters. Note: The values for this compound and the collision energies are placeholders and must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Enoxacin | 321.1 | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of Enoxacin.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure separation from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Use the optimized MRM transitions and collision energies determined in the previous protocol.
-
Other source parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the instrument manufacturer's recommendations.
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol containing the internal standard) to the plasma sample in a 3:1 ratio (v/v).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase to improve peak shape and sensitivity.
-
Visualizations
Caption: Workflow for developing a quantitative LC-MS/MS method.
Caption: A logical approach to troubleshooting common LC-MS/MS problems.
Navigating Enoxacin-d8 Internal Standard Variability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address response variability issues encountered with the Enoxacin-d8 internal standard during LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is this compound used?
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls.[1] Its purpose is to correct for variations in the analytical procedure, such as sample preparation, injection volume, and instrument response.[1][2] this compound, a stable isotope-labeled (SIL) version of Enoxacin, is considered an ideal internal standard because it co-elutes with Enoxacin and behaves nearly identically during extraction and ionization, providing the most accurate normalization.[1]
Q2: What are the common causes of this compound response variability?
Significant variability in the this compound response can indicate underlying issues with the analytical method.[3] Common causes include:
-
Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix can suppress or enhance the ionization of this compound.[4][5]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency, pH adjustment, or incomplete mixing of the internal standard can lead to inconsistent responses.[1]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as detector drift or source contamination, can affect signal intensity.[1][6]
-
This compound Degradation: The stability of Enoxacin is known to be pH-dependent.[7][8] Improper sample pH can lead to the degradation of this compound.[1]
-
Human Error: Mistakes such as incorrect spiking of the internal standard or errors in sample handling can introduce variability.[9]
Q3: How much variability in the this compound response is acceptable?
While some level of variation is expected due to the complexity of biological samples, excessive variability is a cause for concern. Regulatory agencies suggest that the internal standard response should be monitored for drift and that a standard operating procedure (SOP) should be in place to address variability.[10] A common, though not universally mandated, rule of thumb is that the IS response in a given sample should not deviate by more than 50% from the mean IS response of the calibration standards and quality controls in the same run. However, the primary consideration is whether the IS effectively tracks the analyte, which is best assessed through method validation experiments.[11]
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects are a primary cause of internal standard variability. This guide provides a systematic approach to identify and mitigate their impact.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol, adapted from the post-extraction spiking method, allows for the quantitative determination of matrix effects.[4]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike this compound into the extracted matrix supernatant before solvent evaporation and reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before initiating the extraction procedure.
-
-
Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE (%) = ((Peak Area of Set C) / (Peak Area of Set B)) * 100
-
Process Efficiency (PE) (%) = ((Peak Area of Set C) / (Peak Area of Set A)) * 100
-
-
Interpret the results:
-
An MF value significantly different from 1.0 indicates ion suppression (MF < 1.0) or enhancement (MF > 1.0).
-
The coefficient of variation (%CV) of the MF across different matrix lots should ideally be less than 15%.
-
Troubleshooting Flowchart for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Quantitative Data Summary: Matrix Effect Assessment
| Lot ID | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Extraction Spike) | Matrix Factor (MF) |
| Lot 1 | 1,520,345 | 988,224 | 0.65 |
| Lot 2 | 1,515,890 | 1,015,647 | 0.67 |
| Lot 3 | 1,532,110 | 750,734 | 0.49 |
| Lot 4 | 1,525,678 | 991,691 | 0.65 |
| Lot 5 | 1,519,980 | 1,033,586 | 0.68 |
| Lot 6 | 1,528,450 | 810,479 | 0.53 |
| Mean | 1,523,742 | 931,727 | 0.61 |
| %CV | 0.4% | 13.2% | 13.1% |
In this example, the mean Matrix Factor of 0.61 indicates significant ion suppression. The %CV of 13.1% suggests that the degree of suppression is relatively consistent across different lots of the biological matrix.
Guide 2: Addressing pH-Related Stability Issues
The stability and photochemical behavior of Enoxacin are highly dependent on pH.[7] Incorrect sample pH can lead to the degradation of this compound, resulting in a decreased response.
Experimental Protocol: pH Stability Assessment
-
Prepare QC samples at low, medium, and high concentrations.
-
Adjust the pH of replicate sets of these QC samples to a range of values (e.g., pH 4, 5, 6, 7, 8) using appropriate buffers.
-
Incubate the samples under conditions that mimic the entire analytical workflow (e.g., room temperature for the duration of sample preparation, autosampler temperature).
-
Process and analyze all samples.
-
Compare the this compound response across the different pH levels. A significant decrease in response at a particular pH indicates instability. Studies have shown that the photodegradation of Enoxacin is maximal in neutral conditions.[7]
Signaling Pathway of pH-Dependent Enoxacin Degradation
The spectroscopic and photochemical properties of Enoxacin are influenced by the protonation state of its piperazinyl and carboxylic acid groups.[7] This can be visualized as a simplified state diagram.
Caption: Simplified diagram of Enoxacin's pH-dependent forms and degradation pathway.
Quantitative Data Summary: Effect of pH on this compound Response
| Sample pH | Mean this compound Peak Area | % of Response at Optimal pH |
| 4.0 | 1,250,670 | 82.3% |
| 5.0 | 1,480,900 | 97.5% |
| 6.0 (Optimal) | 1,518,850 | 100.0% |
| 7.0 | 1,199,700 | 79.0% |
| 8.0 | 956,880 | 63.0% |
This table demonstrates a clear dependence of the this compound response on the sample pH, with the optimal response observed at pH 6.0. The reduced response at neutral and alkaline pH may be indicative of degradation.[7]
By systematically addressing these common issues, researchers can effectively troubleshoot and mitigate the variability of the this compound internal standard, leading to more robust and reliable bioanalytical data.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pH effects on the spectroscopic and photochemical behavior of enoxacin: a steady-state and time-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. degradation-of-enoxacin-with-different-dissociated-species-during-the-transformation-of-ferrihydrite-antibiotic-coprecipitates - Ask this paper | Bohrium [bohrium.com]
- 9. fda.gov [fda.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Recovery of Enoxacin-d8
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Enoxacin-d8. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges leading to low recovery of this internal standard during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Enoxacin, a fluoroquinolone antibiotic. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Since its chemical and physical properties are nearly identical to Enoxacin, it co-elutes and experiences similar matrix effects and extraction efficiencies, allowing for accurate quantification of the target analyte.
Q2: What are the most common reasons for low recovery of this compound?
Low recovery of this compound during sample extraction can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of this compound, affecting its retention on solid-phase extraction (SPE) sorbents and its partitioning in liquid-liquid extraction (LLE).
-
Inappropriate SPE Sorbent: Using a sorbent that is not suitable for the polarity of this compound can lead to poor retention or irreversible binding.
-
Incorrect Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to fully recover it from the SPE cartridge.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[1]
-
Incomplete Elution in LLE: The choice of extraction solvent and the pH of the aqueous phase may not be optimal for partitioning this compound into the organic phase.
-
Instability of the Internal Standard: Although generally stable, deuterated standards can sometimes undergo hydrogen-deuterium (H-D) exchange under certain pH and temperature conditions, which can affect quantification.
Q3: What are the key physicochemical properties of Enoxacin that I should consider?
Understanding the properties of Enoxacin is crucial for optimizing extraction methods.
| Property | Value | Implication for Extraction |
| pKa | ~6.04 (predicted) | Enoxacin has a carboxylic acid and a piperazine group, making it amphoteric. At pH < 6, the piperazine group is protonated (cationic). At pH > 6, the carboxylic acid is deprotonated (anionic). Near its isoelectric point, it is zwitterionic and has its lowest aqueous solubility. |
| LogP | -0.2 | The negative LogP value indicates that Enoxacin is a relatively polar molecule, suggesting that a standard C18 reversed-phase sorbent might not provide sufficient retention without careful optimization of sample loading conditions. |
| Solubility | Insoluble in water. Slightly soluble in sodium hydroxide, dimethyl sulfoxide, chloroform and methanol. | Solubility is pH-dependent. It is more soluble in acidic and basic solutions compared to neutral pH. |
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Use the following guide to diagnose and resolve low recovery issues during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Quantitative Troubleshooting Guide for SPE
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| >10% of this compound in the loading fraction | Poor retention. The analyte is not binding effectively to the SPE sorbent. This can be due to incorrect sample pH or an inappropriate sorbent type. | 1. Adjust Sample pH: Adjust the sample pH to be 1-2 units above the pKa of the piperazine moiety (~pH 8) to ensure it is neutral and retained on a reversed-phase sorbent. 2. Change Sorbent: Consider a mixed-mode cation exchange sorbent or a water-wettable polymeric sorbent for better retention of polar compounds. | Increased retention of this compound on the SPE sorbent, with <5% in the loading fraction. |
| >10% of this compound in the wash fraction | Premature elution. The wash solvent is too strong and is stripping the analyte from the sorbent along with interferences. | 1. Decrease Organic Content: Reduce the percentage of organic solvent in the wash step. 2. Maintain pH: Ensure the pH of the wash solvent is similar to the loading conditions to maintain the desired ionization state. | Removal of interferences without significant loss of this compound (<5% in the wash fraction). |
| Low recovery in the elution fraction (<85%) | Incomplete elution. The elution solvent is not strong enough to desorb the analyte from the sorbent. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile). 2. Modify Elution Solvent pH: Add a small amount of acid (e.g., 1-2% formic acid) to the elution solvent to protonate this compound and facilitate its release from the sorbent. 3. Increase Elution Volume: Use a larger volume of the elution solvent. | Recovery of this compound in the elution fraction should increase to >85%. |
| High variability in recovery between replicates | Inconsistent SPE technique or matrix effects. This could be due to inconsistent flow rates, cartridge drying, or significant lot-to-lot variation in the biological matrix. | 1. Control Flow Rate: Ensure a consistent and slow flow rate during sample loading. 2. Prevent Cartridge Drying: Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps. 3. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. | Improved precision (RSD <15%) for replicate extractions. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Use this guide for troubleshooting low recovery during LLE.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Quantitative Troubleshooting Guide for LLE
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| High concentration of this compound remains in the aqueous phase | Poor partitioning. The analyte is too polar to efficiently move into the organic solvent at the current pH. | 1. Adjust pH: Adjust the pH of the aqueous sample to its isoelectric point (around pH 7) to maximize its neutrality and hydrophobicity. 2. Increase Ionic Strength: Add salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to "salt out" the analyte into the organic phase. 3. Change Extraction Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/isopropanol). | Increased partitioning of this compound into the organic phase, resulting in higher recovery. |
| Formation of a stable emulsion between phases | High concentration of proteins or lipids. These can act as surfactants, preventing clean separation of the aqueous and organic layers. | 1. Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. 2. Solvent Addition: Add a small amount of a different organic solvent (e.g., methanol) to help break the emulsion. 3. pH Adjustment: Altering the pH can sometimes destabilize the emulsion. | Clean separation of the two phases, allowing for complete collection of the organic layer. |
| Low recovery despite good partitioning | Adsorption to glassware or instability. The analyte may be adsorbing to the surface of the extraction vessel or degrading during the extraction process. | 1. Use Silanized Glassware: To prevent adsorption of polar analytes. 2. Check for Degradation: Process samples quickly and at a low temperature if instability is suspected. | Consistent and higher recovery of this compound. |
Experimental Protocols
Recommended SPE Protocol for this compound from Human Plasma
This protocol is a starting point and may require optimization based on your specific instrumentation and matrix.
1. Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of 2% ammonium hydroxide in water.
2. SPE Procedure (using a mixed-mode cation exchange SPE plate):
-
Condition: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the plate with 1 mL of 2% ammonium hydroxide in water.
-
Load: Load the pre-treated sample onto the SPE plate at a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1: Wash the plate with 1 mL of 0.1 M acetic acid.
-
Wash 2: Wash the plate with 1 mL of methanol.
-
Elute: Elute this compound with 2 x 0.5 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
SPE Protocol Workflow
Caption: Step-by-step workflow for the SPE of this compound from plasma.
Recommended LLE Protocol for this compound from Human Urine
1. Sample Pre-treatment:
-
To 200 µL of human urine, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to adjust the pH to approximately 12.
-
Vortex briefly.
2. LLE Procedure:
-
Add 1 mL of ethyl acetate to the pre-treated urine sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LLE Protocol Workflow
Caption: Step-by-step workflow for the LLE of this compound from urine.
Disclaimer: These protocols are intended as a starting point. The optimal conditions may vary depending on the specific laboratory equipment, reagents, and sample characteristics. Method validation is essential to ensure accuracy and precision.
References
Investigating isotopic exchange or back-exchange of Enoxacin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the isotopic exchange or back-exchange of Enoxacin-d8. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other applications where isotopic stability is critical.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is a chemical reaction where a deuterium (d) atom on a deuterated molecule, such as this compound, is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, matrix). This can be a significant concern as it alters the mass of the internal standard, potentially leading to inaccurate quantification in mass spectrometry-based assays. The stability of the C-D bond is generally high, but certain conditions can facilitate this exchange.
Q2: Which positions on the this compound molecule are most susceptible to back-exchange?
A2: The deuterium atoms on the piperazine ring of this compound are the most likely sites for back-exchange. Protons on heteroatoms (like nitrogen) and adjacent carbons can be susceptible to exchange, particularly under acidic or basic conditions. The eight deuterium atoms on the piperazine ring are in this more labile environment compared to deuterium on an aromatic ring.
Q3: What experimental factors can promote the back-exchange of deuterium in this compound?
A3: Several factors can influence the rate of deuterium back-exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The minimum exchange rate is often observed at a specific pH, which for many compounds is around pH 2.5.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.
-
Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can potentially influence the local pH and facilitate exchange.
Q4: How can I detect if my this compound is undergoing back-exchange?
A4: The primary method for detecting isotopic back-exchange is through mass spectrometry (MS). By monitoring the mass-to-charge ratio (m/z) of this compound over time or under different conditions, you can observe a shift in the isotopic distribution. A decrease in the abundance of the fully deuterated (d8) species and an increase in the abundance of partially deuterated species (d7, d6, etc.) is indicative of back-exchange.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound that may be related to isotopic instability.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Drifting Internal Standard Response in LC-MS Analysis | Isotopic back-exchange of this compound during the analytical run. | 1. Evaluate Mobile Phase pH: If using an acidic mobile phase, try to work at a pH that minimizes exchange (e.g., closer to 2.5 if compatible with chromatography).2. Control Temperature: Ensure the autosampler and column oven temperatures are kept as low as reasonably possible to slow down the exchange rate.3. Minimize Sample Residence Time: Reduce the time samples spend in the autosampler before injection. |
| Inaccurate or Imprecise Quantitative Results | Back-exchange occurring during sample preparation or storage. | 1. Assess Sample Preparation Conditions: Investigate the pH and temperature of all solutions used during extraction and reconstitution. Avoid strongly acidic or basic conditions if possible.2. Evaluate Storage Stability: Perform a stability study by analyzing aliquots of a prepared sample stored under intended conditions over time. (See Experimental Protocol below).3. Matrix-Specific Stability: Test the stability of this compound in the specific biological matrix you are using. |
| Appearance of Lower Mass Isotopologues of this compound | Significant back-exchange has occurred. | 1. Source Investigation: Determine at which step the exchange is happening (storage of stock solutions, sample preparation, or during analysis).2. Optimize Conditions: Based on the source, implement the relevant mitigation strategies mentioned above (adjust pH, lower temperature, use aprotic solvents where feasible). |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for investigating isotopic exchange of this compound.
Experimental Protocols
Protocol: Assessment of this compound Isotopic Stability
This protocol outlines a general method to evaluate the stability of this compound under various conditions using LC-MS.
1. Objective: To determine the rate and extent of deuterium back-exchange of this compound under specific pH, temperature, and matrix conditions.
2. Materials:
-
This compound stock solution (in a suitable aprotic solvent like acetonitrile)
-
Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)
-
Control matrix (e.g., human plasma, urine)
-
LC-MS system capable of high-resolution mass analysis
3. Method:
- Sample Preparation:
- Prepare a working solution of this compound.
- For each condition to be tested (different pH buffers and biological matrices), prepare triplicate samples by spiking the this compound working solution into the respective solution.
- Prepare a "time zero" sample by immediately processing and analyzing it.
- Incubation:
- Incubate the remaining sample sets at the desired temperatures (e.g., 4°C, room temperature, 37°C).
- Time Points:
- At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample set.
- Sample Processing:
- If using a biological matrix, perform a protein precipitation or liquid-liquid extraction.
- Evaporate the solvent and reconstitute in a suitable mobile phase.
- LC-MS Analysis:
- Analyze the samples using an appropriate LC-MS method.
- Acquire full scan mass spectra to monitor the isotopic cluster of this compound.
- Data Analysis:
- For each time point and condition, determine the relative abundance of the parent this compound (m/z of the fully deuterated molecule) and any back-exchanged species (e.g., d7, d6).
- Calculate the percentage of back-exchange over time.
Experimental Workflow Diagram
Caption: Workflow for assessing the isotopic stability of this compound.
Data Presentation
The following table presents hypothetical data from a stability study of this compound in human plasma at different temperatures and pH values over 24 hours.
Table 1: Percentage of this compound Back-Exchange in Human Plasma
| Time (hours) | pH 4.0 (4°C) | pH 4.0 (37°C) | pH 7.4 (4°C) | pH 7.4 (37°C) | pH 9.0 (4°C) | pH 9.0 (37°C) |
| 0 | < 0.1% | < 0.1% | < 0.1% | < 0.1% | < 0.1% | < 0.1% |
| 2 | 0.2% | 1.5% | 0.1% | 0.8% | 0.5% | 2.5% |
| 4 | 0.4% | 3.2% | 0.2% | 1.6% | 1.0% | 5.1% |
| 8 | 0.8% | 6.5% | 0.5% | 3.5% | 2.1% | 10.2% |
| 24 | 2.5% | 18.2% | 1.5% | 9.8% | 6.3% | 28.7% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
Technical Support Center: Resolving Chromatographic Co-elution with Enoxacin-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered with Enoxacin-d8.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. In quantitative bioanalysis, this is a significant issue as it can lead to inaccurate measurement of the analyte of interest. When using a stable isotope-labeled internal standard like this compound, co-elution with interfering substances can compromise the reliability of the analytical method.
Q2: My this compound peak is showing signs of co-elution. What are the initial steps to confirm this?
A2: The first step is to carefully examine the peak shape. Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting species. If you are using a mass spectrometer (MS) detector, you can investigate the ion ratios across the peak. A consistent ion ratio across the entire peak suggests it is pure, while a changing ratio indicates co-elution. With a Diode Array Detector (DAD), you can assess peak purity by comparing spectra across the peak; any significant differences suggest a lack of purity.
Q3: What are the most common causes of co-elution with an internal standard like this compound?
A3: Common causes include:
-
Metabolites: A metabolite of Enoxacin may have a similar structure and polarity, leading to similar retention times.
-
Endogenous Matrix Components: Components from the biological sample (e.g., plasma, urine) can sometimes co-elute with the internal standard.
-
Isomeric Compounds: Although less common with deuterated standards, isomeric interferences can occur.
-
Suboptimal Chromatographic Conditions: The chosen column, mobile phase, or gradient may not be suitable for resolving this compound from other compounds in the sample.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with an interfering peak. We will consider a common scenario where this compound co-elutes with a hypothetical, more polar metabolite of Enoxacin.
Initial Problem: Poor Peak Shape and Inaccurate Quantification
You observe that the peak for this compound is broad and asymmetrical, suggesting co-elution with an unknown interference. This is causing inconsistent results in your validation batches.
Step 1: Methodical Adjustment of the Mobile Phase
The mobile phase composition is a powerful tool for manipulating chromatographic selectivity.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions (Leading to Co-elution):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
-
Strategy 1: Modify the Organic Solvent
-
Replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the selectivity between this compound and the interfering peak.
-
Action: Prepare a mobile phase B with Methanol and re-run the analysis using the same gradient conditions.
-
-
Strategy 2: Adjust the Mobile Phase pH
-
Enoxacin is an ionizable compound with a carboxylic acid group (acidic pKa ≈ 5.3-6.3) and a piperazinyl group (basic pKa ≈ 8.6).[1][2] By changing the pH of the mobile phase, you can alter the ionization state of Enoxacin and the interfering compound, which in turn affects their retention on a reverse-phase column.
-
Action:
-
pH below pKa1 (e.g., pH 3.0 with 0.1% Formic Acid): Enoxacin will be more protonated and potentially more retained.
-
pH between pKa1 and pKa2 (e.g., pH 7.0 with a phosphate buffer): Enoxacin will be zwitterionic.
-
-
Prepare mobile phase A with different pH values (e.g., pH 3.0, 4.5, and 7.0 using appropriate buffers like ammonium formate or phosphate buffer) and analyze the sample under the same gradient conditions.
-
Data Presentation: Impact of Mobile Phase Modification
| Parameter | Initial Method | Methanol as Organic | Mobile Phase pH 3.0 | Mobile Phase pH 4.5 |
| This compound Retention Time (min) | 3.2 | 3.8 | 3.5 | 3.1 |
| Interfering Peak Retention Time (min) | 3.2 | 3.6 | 3.2 | 2.7 |
| Resolution (Rs) | 0.0 | 0.8 | 1.2 | 1.8 |
| Observations | Co-elution | Partial Separation | Improved Separation | Baseline Separation |
This is hypothetical data for illustrative purposes.
Step 2: Modifying the Stationary Phase
If mobile phase adjustments are insufficient, changing the column chemistry can provide the necessary selectivity.
Experimental Protocol: Stationary Phase Screening
-
Initial Column: C18 (a non-polar stationary phase)
-
Alternative Columns:
-
Phenyl-Hexyl Column: This column provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like Enoxacin.
-
Cyano Column: A moderately polar stationary phase that can offer different retention characteristics compared to C18.
-
-
Action:
-
Screen the Phenyl-Hexyl and Cyano columns using the optimized mobile phase conditions from Step 1.
-
Data Presentation: Effect of Stationary Phase on Resolution
| Stationary Phase | This compound Retention Time (min) | Interfering Peak Retention Time (min) | Resolution (Rs) |
| C18 | 3.1 | 2.7 | 1.8 |
| Phenyl-Hexyl | 4.5 | 3.8 | 2.5 |
| Cyano | 2.5 | 2.4 | 0.5 |
This is hypothetical data for illustrative purposes.
Step 3: Fine-Tuning with Other Chromatographic Parameters
Minor adjustments to other parameters can further improve the separation.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may affect selectivity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for resolving chromatographic co-elution.
References
Best practices for preparing and storing Enoxacin-d8 stock solutions
This guide provides best practices for the preparation, storage, and troubleshooting of Enoxacin-d8 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is important to use a fresh, anhydrous grade of DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][4] Dimethylformamide (DMF) can also be used.[1][3] For aqueous solutions, phosphate-buffered saline (PBS, pH 7.2) has been used for the non-deuterated form, Enoxacin.[3]
Q2: How should I store the solid this compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The solid form is stable for at least four years when stored at -20°C.[2][3] Recommendations for stock solution storage are detailed in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1]
Q3: What is the recommended procedure for preparing an this compound stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is good practice to purge the solvent with an inert gas, such as nitrogen or argon, before adding it to the compound to minimize oxidation.[3] For biological experiments, it is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before use.[3] Ensure that the final concentration of the organic solvent is low enough to not have physiological effects in your experimental system.[3]
Data Summary
Table 1: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage Temperature | Stability |
| Solid | N/A | N/A | -20°C | ≥ 4 years[2][3] |
| 4°C (sealed) | Not specified[1] | |||
| Stock Solution | DMSO | ≥ 15 mg/mL[1] | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |||
| DMF | ≥ 0.1 mg/mL[1] | -80°C / -20°C | Not specified | |
| Warmed Water | Soluble | Not specified | Not specified[2] |
Note: The solubility of Enoxacin (non-deuterated) in PBS (pH 7.2) is approximately 10 mg/mL, but it is not recommended to store the aqueous solution for more than one day.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sterile, amber glass or polypropylene vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood. The molecular weight of this compound hydrochloride is 364.8 g/mol .[2]
-
Transfer the weighed powder to a sterile vial.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged DMSO to the vial containing the this compound to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Troubleshooting Guides
Issue: Precipitate observed in the stock solution upon storage.
-
Possible Cause 1: The storage temperature is too high, or the solution has been stored for longer than the recommended duration.
-
Solution: Ensure the stock solution is stored at the correct temperature (-80°C for long-term, -20°C for short-term). Discard any solution that has been stored for longer than the recommended period.
-
-
Possible Cause 2: The concentration of the stock solution is too high and has exceeded its solubility limit at the storage temperature.
-
Solution: Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 3: The solvent (DMSO) has absorbed moisture, reducing the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO for preparing new stock solutions. Store DMSO properly to prevent moisture absorption.
-
Issue: Inconsistent experimental results using the this compound stock solution.
-
Possible Cause 1: Degradation of the compound due to repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: The aqueous working solution was not prepared fresh.
-
Solution: Aqueous dilutions of this compound should be prepared fresh for each experiment and not stored.[3]
-
-
Possible Cause 3: Inaccurate initial concentration of the stock solution.
-
Solution: Ensure accurate weighing of the solid compound and precise measurement of the solvent volume during preparation.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for this compound solution precipitation issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Enoxacin: LC-MS/MS with Enoxacin-d8 versus HPLC-Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of enoxacin in biological matrices: a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (Enoxacin-d8), and a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The information presented is essential for selecting the appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
At a Glance: Method Comparison
| Feature | LC-MS/MS with this compound (Representative Method) | HPLC with Fluorescence Detection |
| Principle | Separation by HPLC followed by highly selective mass-based detection of parent and product ions. | Separation by HPLC followed by detection of native fluorescence. |
| Internal Standard | This compound (Stable Isotope Labeled) | Ciprofloxacin (Structural Analog) |
| Selectivity | Very High | High |
| Sensitivity (LOQ) | ~1 ng/mL | ~30 ng/mL[1] |
| Sample Volume | Typically ≤ 100 µL | 100 - 500 µL |
| Run Time | Short (2-5 minutes) | Longer (10-15 minutes) |
| Matrix Effects | Potential for ion suppression/enhancement, compensated by SIL-IS. | Less susceptible to ion-related matrix effects, but potential for quenching. |
| Cost & Complexity | High | Moderate |
Method 1: LC-MS/MS with this compound Internal Standard (Representative Method)
This method represents the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and the use of a stable isotope-labeled (SIL) internal standard. This compound is the ideal internal standard as it co-elutes with enoxacin and behaves identically during extraction and ionization, effectively compensating for matrix effects and variability. The data presented below is a synthesized representation based on typical validation parameters for fluoroquinolone analysis by LC-MS/MS.
Quantitative Validation Data Summary (Representative)
| Validation Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 10% |
| Precision (% CV) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Compensated by this compound |
| Stability | Stable under tested conditions (Freeze-thaw, short-term, long-term) |
Method 2: HPLC with Fluorescence Detection
This method provides a reliable and cost-effective alternative to LC-MS/MS. It leverages the native fluorescence of enoxacin for detection, offering good sensitivity and selectivity. A structural analog, such as ciprofloxacin or norfloxacin, is often employed as the internal standard.[1]
Quantitative Validation Data Summary (Published Data)
| Validation Parameter | Result |
| Linearity Range | 30 - 3500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[1] |
| Accuracy (% Recovery) | 95.8% to 104.1%[1] |
| Precision (% CV) | < 8.6%[1] |
| Recovery | 100.2% to 103.5%[1] |
| Matrix Effect | Assessed and minimized through sample preparation. |
| Stability | Demonstrated under study conditions. |
Experimental Protocols
Method 1: LC-MS/MS with this compound (Representative Protocol)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Enoxacin: Q1/Q3 (e.g., m/z 321.1 -> 277.1)
-
This compound: Q1/Q3 (e.g., m/z 329.1 -> 285.1)
-
-
Method 2: HPLC with Fluorescence Detection (Published Protocol)
-
Sample Preparation (Protein Precipitation): [1]
-
Chromatographic Conditions: [1]
-
Fluorescence Detection: [2]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
Caption: LC-MS/MS sample analysis workflow.
References
- 1. Validation of a reversed-phase high-performance liquid chromatography method with fluorescence detection for the bioequivalence study of norfloxacin in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Bioanalytical Methods Using Enoxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of a bioanalytical method, using Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS). The principles and practices outlined here are benchmarked against regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The appropriate use of a SIL-IS, such as this compound, is a critical component of a robust bioanalytical method, intended to correct for variability during sample processing and analysis.[3][4]
The Role of this compound in Bioanalytical Method Validation
This compound is the deuterated form of Enoxacin, a fluoroquinolone antibiotic. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, SIL-ISs like this compound are considered the gold standard.[3] This is because they share very similar chemical and physical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization response.[4] The use of a SIL-IS helps to mitigate the impact of matrix effects, which are a common source of variability in bioanalytical methods.[5]
While SIL-ISs are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte.[3][6] Therefore, thorough validation is essential to ensure the reliability of the analytical method.
Experimental Protocols for Cross-Validation
Cross-validation is necessary to demonstrate that an analytical method is reproducible when transferred between different laboratories or when modifications are made to the method.[1] The following experimental protocol outlines a typical approach for the cross-validation of an LC-MS/MS method for the quantification of an analyte in a biological matrix, using this compound as the internal standard.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent.
-
Spike a blank biological matrix (e.g., human plasma) with the analyte stock solution to create calibration standards at a minimum of six to eight different concentration levels.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
2. Sample Extraction:
-
To an aliquot of the calibration standards, QC samples, and study samples, add a fixed amount of the this compound internal standard solution.
-
Perform a sample extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the matrix.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate LC column for chromatographic separation of the analyte and this compound from other matrix components.
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions should be optimized for both the analyte and this compound.
4. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples and study samples from the calibration curve.
-
The cross-validation is considered successful if the precision and accuracy of the QC samples meet the acceptance criteria, which are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentrations.[7]
Data Presentation: A Comparative Summary
The following tables present hypothetical but representative data from a cross-validation study, comparing the performance of the analytical method at two different laboratory sites.
Table 1: Inter-Laboratory Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory B Mean Conc. (ng/mL) | Inter-Lab Bias (%) |
| Low QC | 5.0 | 4.8 | 5.2 | 8.0 |
| Mid QC | 50.0 | 51.5 | 49.0 | -4.9 |
| High QC | 400.0 | 395.0 | 410.0 | 3.8 |
Table 2: Precision and Accuracy Data from Both Laboratories
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| A | Low QC | 5.0 | 4.8 | 6.2 | -4.0 |
| Mid QC | 50.0 | 51.5 | 4.5 | 3.0 | |
| High QC | 400.0 | 395.0 | 3.8 | -1.3 | |
| B | Low QC | 5.0 | 5.2 | 7.1 | 4.0 |
| Mid QC | 50.0 | 49.0 | 5.3 | -2.0 | |
| High QC | 400.0 | 410.0 | 4.1 | 2.5 |
Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates the logical workflow of a bioanalytical method cross-validation study.
Caption: Workflow of a bioanalytical method cross-validation.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 7. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Enoxacin-d8 and Other Fluoroquinolone Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of fluoroquinolone analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Enoxacin-d8 with other commonly used deuterated fluoroquinolone internal standards, supported by experimental data and detailed methodologies.
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are crucial for correcting the variability inherent in sample preparation and analysis. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects, but is distinguishable by the mass spectrometer. Isotopically labeled compounds, such as deuterated analogs, are considered the gold standard for internal standards in LC-MS due to their near-identical chemical behavior to the unlabeled analyte.
This guide focuses on the performance of this compound as an internal standard in the context of other widely used deuterated fluoroquinolone standards, including Ciprofloxacin-d8 and Norfloxacin-d8.
Performance Comparison of Fluoroquinolone Internal Standards
The selection of an internal standard is a critical step in method development. The ideal standard should exhibit similar extraction recovery, ionization response, and chromatographic behavior to the analyte of interest. The following table summarizes key performance metrics for this compound and other fluoroquinolone internal standards based on available literature.
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Accuracy (%) | Precision (RSD %) | Matrix Effect (%) | Recovery (%) |
| This compound | Data not available in a comparative context | - | - | - | - | - | - |
| Ciprofloxacin-d8 [1] | Ciprofloxacin | Mouse Plasma, Urine, Bladder, Kidney | ≥ 0.99 | 94.5 - 105.0 | ≤ 9.8 | Efficiently tracked | >90 (in some methods) |
| Norfloxacin-d8 | Norfloxacin, Ofloxacin, Ciprofloxacin | Human Serum | > 0.99 | 86.1 - 109.0 | ≤ 11.5 | Not explicitly stated | Not explicitly stated |
Note: The performance of an internal standard is highly dependent on the specific analytical method, including the sample matrix, extraction procedure, and LC-MS/MS instrumentation. The data presented above is a synthesis from different studies and should be considered in the context of the referenced methodologies. Direct head-to-head comparative studies of these internal standards are limited in the current scientific literature.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical methods. Below are representative methodologies for the analysis of fluoroquinolones using deuterated internal standards.
Protocol 1: Analysis of Ciprofloxacin in Biological Matrices using Ciprofloxacin-d8[1][2]
This method is designed for the quantification of ciprofloxacin in small volume biological samples.
1. Sample Preparation:
-
To 20 µL of plasma or 30 µL of urine/tissue homogenate, add a working solution of Ciprofloxacin-d8 as the internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 analytical column.
-
Mobile Phase: A gradient of 5 mM ammonium formate (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
-
Ion Transitions:
-
Ciprofloxacin: m/z 332.1 → 230.8
-
Ciprofloxacin-d8: m/z 340.1 → 296.1
-
Protocol 2: Simultaneous Determination of Multiple Fluoroquinolones using Norfloxacin-d8[3]
This method allows for the simultaneous quantification of several fluoroquinolones in human serum.
1. Sample Preparation:
-
To a serum sample, add a working solution containing Norfloxacin-d8 and other relevant internal standards.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes and internal standards from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: Suitable reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in MRM mode.
-
Ion Transitions: Specific precursor and product ions for each fluoroquinolone and Norfloxacin-d8 are monitored.
Signaling Pathways and Experimental Workflows
Visualizing the analytical workflow can aid in understanding the key steps and their relationships.
Caption: Experimental workflow for fluoroquinolone analysis using a deuterated internal standard.
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a critical decision based on several interconnected factors.
Caption: Key factors influencing the selection of an internal standard for reliable quantification.
References
Enoxacin-d8 Internal Standard: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Enoxacin-d8 as an internal standard in the quantitative analysis of fluoroquinolone antibiotics, with a focus on linearity, accuracy, and precision. The data presented is based on established bioanalytical method validation principles and draws parallels from studies on structurally similar fluoroquinolones, offering a robust framework for researchers in drug development.
Performance Data Overview
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively compensates for variability in sample preparation and instrument response, leading to superior accuracy and precision.
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of a target analyte, using this compound as the internal standard. The data is modeled on validated methods for closely related fluoroquinolone antibiotics, providing a reliable benchmark for method development and validation.
Table 1: Linearity of Calibration Curve
| Parameter | Acceptance Criteria | Typical Performance with this compound |
| Calibration Range | At least one order of magnitude | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Curve Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear regression |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | 1 | ± 20% | ≤ 20% |
| Low QC (LQC) | 3 | ± 15% | ≤ 15% |
| Medium QC (MQC) | 100 | ± 15% | ≤ 15% |
| High QC (HQC) | 800 | ± 15% | ≤ 15% |
Experimental Protocols
A detailed experimental protocol is crucial for achieving the performance metrics outlined above. The following section describes a typical bioanalytical workflow for the quantification of a fluoroquinolone analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor and product ions for the specific analyte.
-
This compound: Determine the precursor and product ions for this compound.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical bioanalytical method using an internal standard.
Navigating the Regulatory Maze: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis
A harmonized approach under the ICH M10 guideline now provides a unified framework for the use of internal standards in bioanalysis, streamlining drug development for researchers, scientists, and pharmaceutical professionals. This guide offers a comprehensive comparison of the key principles and practical applications of internal standards as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.
The use of an internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantifying drugs and their metabolites in biological matrices. Both the FDA and EMA have historically provided guidance on this topic, and their convergence under the ICH M10 guideline signifies a major step towards global harmonization in the pharmaceutical industry.
Core Principles of Internal Standard Selection and Use
The fundamental principle behind using an internal standard is to have a compound with physicochemical properties as close as possible to the analyte of interest. This ensures that the IS and the analyte behave similarly during sample preparation, extraction, and analysis, thereby compensating for potential variability.[1]
Ideally, a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard. SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and minimizing differential matrix effects, especially in complex biological samples. When a SIL-IS is not available, a structural analog can be used, but its selection and performance must be thoroughly justified during method validation.
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The IS should be structurally similar to the analyte.
-
Purity: The IS should be of high purity and well-characterized.
-
Stability: The IS must be stable throughout the entire analytical process.
-
No Interference: The IS should not interfere with the detection of the analyte or other components in the sample.
-
Elution Profile: In chromatographic methods, the IS should ideally elute close to the analyte without co-eluting with any interfering peaks.
Harmonized Guidelines: FDA, EMA, and the ICH M10
While the FDA and EMA previously had their own sets of guidelines, the adoption of the ICH M10 guideline on Bioanalytical Method Validation has led to a significant alignment of their requirements for internal standard use. The ICH M10 provides a comprehensive framework for the validation of bioanalytical methods, including specific recommendations for the use and evaluation of internal standards.
The FDA's 2018 Bioanalytical Method Validation Guidance for Industry and the EMA's 2011 Guideline on bioanalytical method validation laid the groundwork for many of the principles now enshrined in the ICH M10. A key document that provides further insight into the FDA's thinking is the 2019 guidance titled "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers." This document emphasizes the importance of monitoring the IS response in every run and investigating any significant variability.
The following table summarizes the key harmonized requirements for internal standard use based on the principles outlined in the ICH M10 and supported by previous FDA and EMA guidance.
| Parameter | Harmonized Guideline (ICH M10, incorporating FDA & EMA principles) |
| Type of Internal Standard | Stable isotope-labeled (SIL) internal standard is strongly recommended. If not feasible, a structural analog may be used with appropriate justification. |
| Concentration | The concentration of the internal standard should be consistent across all calibration standards, quality control samples, and study samples. It should be optimized to provide an adequate response without interfering with the analyte signal. |
| Addition | The internal standard should be added to all samples, including calibration standards and quality controls, as early as possible in the sample preparation process to account for variability in all subsequent steps. |
| Validation | The performance of the internal standard must be thoroughly evaluated during method validation. This includes assessing its stability, potential for matrix effects, and its ability to track the analyte's behavior. |
| Response Monitoring | The response of the internal standard must be monitored in all analytical runs. Any significant or systematic variation in the IS response should be investigated. |
Experimental Protocols for Internal Standard Evaluation
A comprehensive evaluation of the internal standard is a critical part of bioanalytical method validation. While the ICH M10 guideline provides the framework, detailed experimental protocols are typically defined in a laboratory's Standard Operating Procedures (SOPs). Below is a generalized experimental workflow for evaluating an internal standard.
A crucial aspect of this evaluation is the assessment of the internal standard's response variability. While the ICH M10 does not prescribe strict numerical limits, it is common practice to establish internal acceptance criteria. For instance, an investigation may be triggered if the IS response in a sample deviates by more than a certain percentage (e.g., ±50%) from the mean response of the calibration standards and quality controls in the same run.
Figure 1: A generalized workflow for the selection, validation, and use of an internal standard in bioanalysis.
Data Presentation: A Case Study
To illustrate the practical application of these guidelines, the following table presents representative data from a validation study for an analyte using a stable isotope-labeled internal standard. The data is based on a study published in the Journal of Chromatography B.[2][3]
| Validation Parameter | Acceptance Criteria | Experimental Results (Lapatinib-d3 IS) | Pass/Fail |
| Accuracy | Mean value within ±15% of nominal value (except LLOQ, ±20%) | Within 100 ± 10% | Pass |
| Precision | Coefficient of Variation (CV) ≤15% (except LLOQ, ≤20%) | < 11% | Pass |
| Recovery | Consistent and reproducible | Inter-individual variability corrected by IS | Pass |
| Matrix Effect | No significant ion suppression or enhancement | No apparent matrix effects observed | Pass |
| Linearity (R²) of Calibration Curve | ≥ 0.99 | > 0.99 | Pass |
This table presents a summary of validation results for the analysis of lapatinib in human plasma using a stable isotope-labeled internal standard (lapatinib-d3). The results demonstrate that the use of an appropriate internal standard enables the method to meet the stringent acceptance criteria for accuracy, precision, and other validation parameters.[2][3]
Decision-Making in Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical pathway for selecting an internal standard based on the harmonized guidelines.
Figure 2: A decision tree for the selection of an appropriate internal standard in bioanalysis.
Conclusion
The harmonization of FDA and EMA guidelines under the ICH M10 framework has provided a clear and consistent path for the use of internal standards in bioanalysis. The emphasis on using stable isotope-labeled internal standards, coupled with rigorous validation and continuous monitoring of the IS response, ensures the generation of high-quality, reliable data to support drug development and regulatory submissions. By adhering to these harmonized principles, researchers and scientists can navigate the regulatory landscape with greater confidence and efficiency.
References
- 1. Standard Operating Procedure (SOP) for Bioanalytical Method Validation - eLeaP® Quality [quality.eleapsoftware.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enoxacin-d8 and a Structural Analog as Internal Standards in Bioanalytical Studies
In the quantitative analysis of xenobiotics by techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and ionization efficiency. This guide provides a comparative overview of two common types of internal standards for the analysis of the fluoroquinolone antibiotic Enoxacin: its deuterated counterpart, Enoxacin-d8, and a structural analog, exemplified here by Ciprofloxacin.
Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in quantitative bioanalysis.[1] Their near-identical chemical and physical properties to the analyte ensure they behave similarly during extraction, chromatography, and ionization. However, the use of deuterated standards is not without potential challenges, including chromatographic separation from the analyte, known as the "deuterium isotope effect," which can lead to differential matrix effects.[2][3]
Structural analogs, like other fluoroquinolones such as Ciprofloxacin, offer a more accessible and cost-effective alternative.[1] While they share a core chemical structure with the analyte, differences in functional groups can lead to variations in extraction recovery and ionization response, which may not perfectly mirror that of the analyte.
Performance Comparison
The selection of an appropriate internal standard is a critical step in method development. The following table summarizes key performance parameters for this compound and a structural analog, Ciprofloxacin, based on established principles of bioanalysis.
| Performance Parameter | This compound (Deuterated IS) | Ciprofloxacin (Structural Analog IS) | Rationale |
| Co-elution with Analyte | Generally co-elutes, but slight retention time shifts are possible due to the deuterium isotope effect.[3] | Unlikely to co-elute due to structural differences. | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak. |
| Extraction Recovery | Typically very similar to the analyte. However, differences of up to 35% have been reported for some deuterated compounds. | May differ from the analyte due to variations in polarity and chemical properties. | The internal standard should have an extraction recovery that is consistent and proportional to the analyte's recovery across different sample matrices. |
| Ionization Suppression/Enhancement | More likely to experience similar matrix effects as the analyte if they co-elute.[2] | May experience different degrees of ion suppression or enhancement, leading to inaccuracies. | The internal standard must effectively track and compensate for variations in ionization efficiency caused by co-eluting matrix components. |
| Accuracy and Precision | Generally provides high accuracy and precision.[1] | Can provide acceptable accuracy and precision, but may be more susceptible to matrix-dependent variability.[1] | The ability of the internal standard to provide consistent and reliable quantitative results is paramount. |
| Cost and Availability | Generally more expensive and may have limited commercial availability.[1] | More readily available and cost-effective. | Practical considerations such as cost and procurement can influence the choice of internal standard. |
Experimental Protocols
A robust analytical method is essential for an accurate comparison of internal standards. Below is a generalized experimental protocol for the analysis of Enoxacin in a biological matrix, such as plasma, using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or Ciprofloxacin).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing Analytical Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Assessing the Isotopic Purity of Enoxacin-d8
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards like Enoxacin-d8 is paramount for the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comparative overview of the primary analytical techniques used to assess this critical parameter, complete with experimental protocols and data interpretation.
Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat urinary tract and intestinal infections.[1] Its deuterated isotopologue, this compound, is frequently employed as an internal standard in pharmacokinetic studies, where its chemical similarity to the analyte, but distinct mass, allows for precise quantification using mass spectrometry. The accuracy of these measurements is directly dependent on the isotopic purity of the standard; a lower purity can introduce significant variability and compromise results.
Key Analytical Methodologies: A Comparison
The two primary methods for determining the isotopic enrichment and purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each technique offers distinct advantages and provides complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge (m/z) ratio of isotopologues | Nuclear spin transitions in a magnetic field |
| Information Provided | Overall isotopic enrichment, distribution of isotopologues | Position of deuterium labels, relative site-specific purity |
| Sensitivity | Very high (nanogram level or lower)[3][4] | Lower, requires more sample |
| Sample Consumption | Very low[3][4] | Higher |
| Speed | Rapid analysis[3][4] | Slower, requires longer acquisition times |
| Key Advantage | Excellent for quantifying overall deuterium incorporation.[5] | Unambiguously confirms the location of isotopic labels.[2] |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-ESI-HRMS)
This method is ideal for determining the overall isotopic enrichment by measuring the relative abundance of all hydrogen/deuterium (H/D) isotopolog ions.[3]
Methodology:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample into a UHPLC system to separate the analyte from any potential impurities.
-
Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive electrospray ionization (ESI) mode.[5][6]
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-350 m/z).
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Enoxacin (d0) and all deuterated isotopologues (d1 through d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the percentage of the d8 peak area relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the specific positions of the deuterium labels, which is crucial for verifying the structural integrity of the standard.[2]
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the expected positions of deuteration confirms successful labeling.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the signals from the deuterium nuclei.
-
For more detailed analysis, 2D NMR experiments like HSQC can be employed.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integration of a non-deuterated proton signal within the molecule (e.g., the ethyl group protons).
-
This comparison allows for the calculation of the site-specific isotopic purity.
-
Comparative Data Presentation
The following table presents hypothetical data from the analysis of three different batches of this compound, demonstrating how isotopic purity can vary.
| Batch ID | Analytical Method | Isotopic Purity (%) | Unlabeled (d0) Contribution (%) | Key Observations |
| Batch A | LC-HRMS | 99.7 | 0.05 | High purity, minimal unlabeled compound. Ideal for sensitive assays. |
| Batch B | LC-HRMS | 98.5 | 0.4 | Good purity, but higher d0 content may require correction in assays. |
| Batch C | LC-HRMS | 96.2 | 1.1 | Lower purity, significant presence of unlabeled and partially labeled species. |
| Batch A | ¹H NMR | >99% (at labeled sites) | N/A | Confirms high deuteration at the specified piperazine ring positions. |
| Batch B | ¹H NMR | >98% (at labeled sites) | N/A | Confirms deuteration at correct positions. |
| Batch C | ¹H NMR | ~96% (at labeled sites) | N/A | Residual proton signals indicate incomplete deuteration. |
Visualizing the Workflow and Analysis
To better illustrate the assessment process, the following diagrams outline the experimental workflow and the principle of mass spectrometric analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
Matrix effect evaluation for Enoxacin-d8 in different biological fluids
For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is a critical step in developing robust bioanalytical methods. This guide provides a comparative overview of the evaluation of matrix effects for Enoxacin-d8, a deuterated internal standard for the fluoroquinolone antibiotic Enoxacin, in various biological fluids. Due to the limited availability of direct public data on this compound, this guide leverages data from its non-deuterated counterpart, Enoxacin, and another closely related fluoroquinolone, Ciprofloxacin, as a representative example to illustrate the principles and expected outcomes of such an evaluation.
The complexity of biological matrices such as plasma and urine can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Endogenous components can co-elute with the analyte and internal standard, leading to ion suppression or enhancement, collectively known as the matrix effect. Therefore, a thorough evaluation of the matrix effect is a mandatory component of bioanalytical method validation as per regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).
Quantitative Assessment of Matrix Effects
A key aspect of bioanalytical method validation is the quantitative assessment of the matrix effect. This is typically achieved by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. The matrix factor (MF) is calculated, and its variability across different lots of the biological matrix is assessed.
| Biological Matrix | Analyte | Internal Standard | Matrix Effect Evaluation Parameter | Acceptance Criteria | Representative Data (Ciprofloxacin) |
| Human Plasma | Enoxacin | This compound | Matrix Factor (MF) from at least 6 different lots | Coefficient of Variation (CV) of the IS-normalized MF ≤15% | Compliant with acceptance criteria[1][2] |
| Accuracy of back-calculated concentrations in spiked matrix samples | Within ±15% of the nominal concentration | Compliant with acceptance criteria[1][2] | |||
| Human Urine | Enoxacin | This compound | Matrix Factor (MF) from at least 6 different lots | Coefficient of Variation (CV) of the IS-normalized MF ≤15% | Expected to be compliant with appropriate sample dilution |
| Accuracy of back-calculated concentrations in spiked matrix samples | Within ±15% of the nominal concentration | Expected to be compliant with appropriate sample dilution |
Note: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to minimizing and controlling matrix effects. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, synthesized from established methods for fluoroquinolone analysis in biological fluids.
Sample Preparation: Protein Precipitation for Plasma
Protein precipitation is a common and straightforward method for extracting small molecules like Enoxacin from plasma.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of the plasma sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the this compound internal standard working solution is added to the plasma sample.
-
Protein Precipitation: 300 µL of a precipitating agent (e.g., acetonitrile or methanol) is added to the sample.
-
Vortexing: The mixture is vortexed for 1 minute to ensure complete protein precipitation.
-
Centrifugation: The sample is centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
-
Injection: A 5-10 µL aliquot is injected into the LC-MS/MS system.
Sample Preparation: Dilution for Urine
Due to the high concentration of salts and other endogenous compounds, a simple "dilute-and-shoot" approach is often effective for urine samples.
-
Sample Thawing and Mixing: Frozen urine samples are thawed and vortexed to ensure homogeneity.
-
Dilution: The urine sample is diluted 1:10 (or as determined during method development) with the mobile phase or a suitable buffer.
-
Internal Standard Spiking: The this compound internal standard is added to the diluted sample.
-
Vortexing and Centrifugation: The sample is vortexed and centrifuged to pellet any particulate matter.
-
Injection: The supernatant is transferred to an autosampler vial for injection.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Enoxacin and its deuterated internal standard. Optimization is necessary for specific instrumentation.
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
MS/MS Transitions:
-
Enoxacin: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
Visualizing the Workflow
To better understand the process of evaluating the matrix effect, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for evaluating matrix effect, recovery, and process efficiency.
Signaling Pathway Context
While Enoxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, understanding its interaction with human metabolic pathways is crucial for bioanalysis. The following diagram illustrates a simplified overview of drug metabolism, a key consideration in understanding potential interferences in biological matrices.
Caption: Simplified overview of drug metabolism and excretion pathways.
By following rigorous validation procedures and employing appropriate sample preparation techniques and internal standards, the impact of matrix effects on the bioanalysis of this compound can be effectively managed, ensuring the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.
References
Safety Operating Guide
Proper Disposal of Enoxacin-d8: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Enoxacin-d8, a deuterated fluoroquinolone antibiotic analog used in research and development. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
This compound, like other fluoroquinolone antibiotics, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide outlines the necessary steps for the safe management of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks. Some safety data sheets for similar compounds indicate that this compound may cause skin and eye irritation, and may also be a skin sensitizer.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Spill Management Procedures
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination.
For solid spills:
-
Gently sweep the solid material to avoid creating dust.
-
Collect the swept material using a wet cloth or absorbent pad.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
For solution spills:
-
Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the compliant disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid material, prepared solutions, and contaminated items such as pipette tips, tubes, and gloves.
-
Segregate this compound waste from other chemical waste streams. Do not mix with incompatible materials. Specifically, keep it separate from acids, bases, and oxidizers.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original container can be used if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
3. Storage:
-
Store the waste container in a designated and properly managed satellite accumulation area.
-
Keep the container tightly sealed except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
5. Final Disposal:
-
Do not dispose of this compound down the drain. Fluoroquinolones are persistent in the environment and can be harmful to aquatic life. Wastewater treatment facilities may not effectively remove these compounds.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method, typically high-temperature incineration, will be handled by the specialized waste management company to ensure the complete destruction of the active pharmaceutical ingredient.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature (for product) | -20°C | Material Safety Data Sheet |
Disclaimer: This information is intended as a guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for this compound before handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
